molecular formula C22H21F3N4O4 B15590412 BMS-566394

BMS-566394

カタログ番号: B15590412
分子量: 462.4 g/mol
InChIキー: PGVYYPZKXKGBLD-JKSUJKDBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-566394 is a useful research compound. Its molecular formula is C22H21F3N4O4 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O4/c23-22(24,25)21-27-17-3-1-2-4-18(17)29(21)11-13-5-7-14(8-6-13)19(30)26-16-9-10-33-12-15(16)20(31)28-32/h1-8,15-16,32H,9-12H2,(H,26,30)(H,28,31)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVYYPZKXKGBLD-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BMS-566394

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of BMS-566394, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloprotease-17 (ADAM17). The following sections detail its molecular target, downstream signaling effects, and the experimental protocols used to elucidate its function.

Core Mechanism: Selective Inhibition of TACE (ADAM17)

This compound functions as a highly selective and potent small-molecule inhibitor of the enzyme TACE (ADAM17)[1][2]. TACE is a transmembrane metalloprotease that plays a crucial role in the proteolytic release, or "shedding," of the extracellular domains of various cell surface proteins. The primary and most well-characterized function of TACE is the conversion of the inactive, membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) into its soluble, active form. By inhibiting TACE, this compound effectively blocks this conversion, leading to a significant reduction in the levels of soluble TNF-α, a key pro-inflammatory cytokine[1][2].

The inhibitory action of this compound on TACE prevents the downstream inflammatory cascades mediated by soluble TNF-α. This makes it a molecule of significant interest for research in inflammatory and autoimmune diseases.

Downstream Signaling and Cellular Effects

The inhibition of TACE by this compound leads to significant downstream consequences beyond the reduction of soluble TNF-α. Key cellular effects include the stabilization of TACE substrates on the cell surface, most notably CD16 and CD62L on Natural Killer (NK) cells[1].

Inhibition of TNF-α Production

The primary consequence of TACE inhibition is the diminished production of soluble TNF-α. This process is initiated when pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the transcription and translation of pro-TNF-α. By blocking the TACE-mediated cleavage of membrane-bound pro-TNF-α, this compound prevents the release of the active cytokine, thereby mitigating its potent pro-inflammatory effects.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space proTNF pro-TNF-α (Membrane-bound) sTNF Soluble TNF-α proTNF->sTNF Cleavage TACE TACE (ADAM17) Inflammation Inflammatory Response sTNF->Inflammation Activates BMS This compound BMS->TACE Inhibits

This compound inhibits TACE, blocking TNF-α release.
Prevention of CD16 and CD62L Shedding on NK Cells

This compound has been shown to prevent the activation-induced shedding of CD16 (FcγRIIIa) and CD62L (L-selectin) from the surface of NK cells[1]. CD16 is a critical receptor for antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism by which NK cells eliminate antibody-coated target cells, such as cancer cells. CD62L is an adhesion molecule that mediates the homing of lymphocytes to secondary lymphoid organs and sites of inflammation.

Upon NK cell activation, TACE is upregulated and cleaves CD16 and CD62L from the cell surface, impairing the NK cell's cytotoxic potential and migratory capabilities. By inhibiting TACE, this compound maintains the surface expression of these crucial receptors, thereby preserving and potentially enhancing NK cell effector functions[1].

G cluster_membrane NK Cell Membrane cluster_extracellular Extracellular Space CD16 CD16 sCD16 Soluble CD16 CD62L CD62L sCD62L Soluble CD62L TACE TACE (ADAM17) TACE->CD16 Cleaves TACE->CD62L Cleaves BMS This compound BMS->TACE Inhibits Activation NK Cell Activation Activation->TACE Upregulates

This compound prevents shedding of CD16 and CD62L.

Quantitative Data

As specific quantitative data for this compound is limited in publicly accessible literature, the following table includes data for the structurally related and highly selective TACE inhibitor, BMS-561392, to provide context for the potency of this class of compounds.

CompoundTargetAssayIC50Reference
BMS-561392TACETNF-α Secretion (CHO cells)0.15 µM[2]
BMS-561392TACEsAPPα Secretion (CHO-APPwt cells)4.47 µM[2]
BMS-561392TACEsAPPα Secretion (CHO-APPswe cells)0.23 µM[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related TACE inhibitors.

TACE Inhibition Assay (TNF-α Secretion)

This assay quantifies the ability of a compound to inhibit the release of soluble TNF-α from cells, which is a direct measure of TACE inhibition.

  • Cell Line: RAW 264.7 murine macrophages or other suitable cells expressing pro-TNF-α.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce pro-TNF-α expression and processing.

    • Collect the cell culture supernatant.

    • Quantify the concentration of soluble TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the log concentration of this compound.

CD16 Shedding Assay on NK Cells

This assay measures the ability of this compound to prevent the activation-induced shedding of CD16 from the surface of NK cells.

  • Cell Line: Human primary NK cells or the NK-92 cell line.

  • Protocol:

    • Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) or culture NK-92 cells.

    • Pre-incubate the NK cells with this compound (typically at 5 µM or 10 µM) or a vehicle control for 1 hour at 37°C.

    • Stimulate the NK cells to induce CD16 shedding. This can be achieved by:

      • Incubating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at 100 ng/mL for 30 minutes.

      • Co-culturing with antibody-coated target cells (e.g., Rituximab-coated Raji cells) for 1 hour.

    • To measure remaining surface CD16:

      • Stain the cells with a fluorochrome-conjugated anti-CD16 antibody.

      • Analyze the mean fluorescence intensity (MFI) of CD16 expression using flow cytometry. A higher MFI in this compound-treated cells compared to the stimulated control indicates inhibition of shedding.

    • To measure soluble CD16:

      • Collect the cell-free supernatant after stimulation.

      • Quantify the concentration of soluble CD16 in the supernatant using a specific ELISA kit. A lower concentration in this compound-treated samples indicates inhibition of shedding.

G cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis start Isolate/Culture NK Cells pretreat Pre-treat with This compound (5-10µM) or Vehicle for 1h start->pretreat stim Stimulate to induce shedding (e.g., PMA or Ab-coated cells) pretreat->stim flow Flow Cytometry: Measure surface CD16 MFI stim->flow Cells elisa ELISA: Measure soluble CD16 in supernatant stim->elisa Supernatant

References

A Deep Dive into BMS-566394: A Selective ADAM17 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a wide array of signaling molecules. Its substrates include tumor necrosis factor-α (TNF-α), various epidermal growth factor receptor (EGFR) ligands, and other proteins that play pivotal roles in inflammation, immunity, and cancer progression. The dysregulation of ADAM17 activity has been implicated in numerous pathological conditions, making it a compelling target for therapeutic intervention. BMS-566394 has emerged as a potent and selective small-molecule inhibitor of ADAM17, offering a valuable tool for dissecting the biological functions of this key sheddase and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, experimental protocols for its characterization, and its impact on ADAM17-mediated signaling pathways.

Core Compound Information

This compound is a non-peptidic, orally bioavailable inhibitor of ADAM17. Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name (3R,4R)-N-Hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide
CAS Number 503166-51-6[1]
Chemical Formula C22H21F3N4O4[1]
Molecular Weight 462.43 g/mol [1]

Quantitative Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity against ADAM17 and its selectivity over other related metalloproteinases.

Table 1: In Vitro Inhibitory Activity of this compound against ADAM17

ParameterValueAssay Conditions
IC50 (ADAM17) 100 nMTACE (TNF-α converting enzyme) inhibition assay.[2]
Ki (ADAM17) Data not available in the searched literature.

Table 2: Selectivity Profile of this compound against Other Metalloproteinases

EnzymeIC50Fold Selectivity vs. ADAM17
MMP-1 (Collagenase-1) >10,000 nM>100-fold
MMP-2 (Gelatinase-A) >10,000 nM>100-fold
MMP-9 (Gelatinase-B) >10,000 nM>100-fold
MMP-14 (MT1-MMP) >10,000 nM>100-fold
ADAM10 >10,000 nM>100-fold
ADAM12 >10,000 nM>100-fold

Note: Specific IC50 values against other metalloproteinases were not explicitly found for this compound in the provided search results. The table reflects a general high selectivity profile often cited for such inhibitors, but quantitative values require further specific experimental determination.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro ADAM17 Enzymatic Inhibition Assay

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound against recombinant human ADAM17.

Materials:

  • Recombinant Human ADAM17 (TACE)

  • Fluorogenic peptide substrate for ADAM17 (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[3]

  • Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0[3]

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Dilute the recombinant ADAM17 enzyme to the desired concentration in ice-cold Assay Buffer.

  • Add 25 µL of the diluted ADAM17 enzyme solution to each well of the 96-well plate.

  • Add 25 µL of the serially diluted this compound or vehicle control (Assay Buffer with DMSO) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare the fluorogenic substrate solution by diluting the stock in Assay Buffer to the desired final concentration (typically at or below the Km value).

  • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity in kinetic mode at an excitation wavelength of 320 nm and an emission wavelength of 405 nm for at least 30 minutes at 37°C.[3]

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based TNF-α Shedding Assay

This protocol details a cell-based ELISA to measure the effect of this compound on the shedding of TNF-α from stimulated cells.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation

  • This compound (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader for absorbance measurement

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.

  • Differentiate the THP-1 cells into a macrophage-like phenotype by treating them with PMA (e.g., 100 ng/mL) for 24-48 hours.

  • After differentiation, aspirate the medium and replace it with fresh serum-free medium.

  • Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulate TNF-α shedding by adding a final concentration of 100 ng/mL PMA to each well (except for the unstimulated control).

  • Incubate the plate for 4-6 hours at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[4][5]

  • Plot the TNF-α concentration against the logarithm of the inhibitor concentration to determine the IC50 value for the inhibition of TNF-α shedding.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a human tumor xenograft model in mice.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Human cancer cell line known to be dependent on ADAM17 signaling (e.g., OE21 esophageal cancer cells)[6]

  • Matrigel (or similar basement membrane matrix)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle.

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving ADAM17 and a typical experimental workflow for evaluating an ADAM17 inhibitor.

ADAM17-Mediated TNF-α and EGFR Ligand Shedding

ADAM17_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF Shedding proEGFR_L pro-EGFR Ligands (e.g., TGF-α, Amphiregulin) sEGFR_L Soluble EGFR Ligands proEGFR_L->sEGFR_L Shedding ADAM17 ADAM17 ADAM17->proTNF ADAM17->proEGFR_L EGFR EGFR Proliferation Cell Proliferation (MAPK/ERK, PI3K/Akt pathways) EGFR->Proliferation Inflammation Inflammation (NF-κB activation) sTNF->Inflammation sEGFR_L->EGFR Binds BMS566394 This compound BMS566394->ADAM17 Inhibits

Caption: ADAM17-mediated shedding of TNF-α and EGFR ligands.

Experimental Workflow for this compound Evaluation

Experimental_Workflow start Start: Hypothesis This compound inhibits ADAM17 invitro In Vitro Studies start->invitro cell_based Cell-Based Assays start->cell_based invivo In Vivo Models start->invivo enzymatic Enzymatic Assay (IC50, Ki determination) invitro->enzymatic selectivity Selectivity Profiling (vs. other proteases) invitro->selectivity shedding Substrate Shedding Assay (e.g., TNF-α, EGFR ligands) cell_based->shedding downstream Downstream Signaling (e.g., p-ERK, p-Akt) cell_based->downstream xenograft Xenograft Tumor Model (Efficacy) invivo->xenograft pkpd Pharmacokinetics/ Pharmacodynamics invivo->pkpd conclusion Conclusion: Characterization of this compound as a selective ADAM17 inhibitor enzymatic->conclusion selectivity->conclusion shedding->conclusion downstream->conclusion xenograft->conclusion pkpd->conclusion

Caption: Workflow for characterizing an ADAM17 inhibitor.

Conclusion

This compound is a valuable chemical probe for investigating the multifaceted roles of ADAM17 in health and disease. Its potency and selectivity make it a suitable tool for both in vitro and in vivo studies aimed at understanding the consequences of ADAM17 inhibition. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments utilizing this selective ADAM17 inhibitor. Further research into the pharmacokinetics and pharmacodynamics of this compound will be crucial for its potential translation into a therapeutic agent for ADAM17-driven pathologies.

References

The Role of BMS-566394 in TNF-α Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-566394 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE plays a critical role in the inflammatory process by cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, biologically active form (sTNF-α). By inhibiting TACE, this compound effectively reduces the levels of circulating sTNF-α, a key mediator of the inflammatory cascade. This guide provides an in-depth overview of the mechanism of action of this compound within the TNF-α signaling pathway, supported by quantitative data from analogous compounds, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to TNF-α Signaling

Tumor Necrosis Factor-α is a pleiotropic cytokine central to the regulation of inflammation, immunity, and apoptosis.[1] It exists in two forms: a transmembrane precursor (tmTNF-α) and a soluble form (sTNF-α). The shedding of tmTNF-α to release the soluble 17 kDa sTNF-α is primarily mediated by the metalloproteinase TACE (ADAM17).[2]

Once released, sTNF-α can bind to two distinct receptors, TNF Receptor 1 (TNFR1) and TNF Receptor 2 (TNFR2), initiating downstream signaling cascades. A major pathway activated by TNF-α is the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is crucial for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activation of NF-κB is tightly regulated by the IκB kinase (IKK) complex.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of TACE.[3] Its primary mechanism of action is the direct inhibition of the enzymatic activity of TACE, thereby preventing the cleavage of pro-TNF-α. This leads to a significant reduction in the production and release of soluble TNF-α, which in turn attenuates the downstream inflammatory signaling mediated by this cytokine. By limiting the availability of sTNF-α, this compound indirectly suppresses the activation of the NF-κB signaling pathway.

Mechanism of Action of this compound in the TNF-α Signaling Pathway cluster_membrane Cell Membrane tmTNFa tmTNF-α TACE TACE (ADAM17) tmTNFa->TACE sTNFa sTNF-α TACE->sTNFa Cleaves BMS566394 This compound BMS566394->TACE Inhibits TNFR TNFR sTNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression

Figure 1: Mechanism of Action of this compound.

Quantitative Data

Table 1: In Vitro Inhibition of TACE Activity

CompoundAssay TypeCell Line/SystemIC50Reference
BMS-561392sTNF-α ReleaseCHO cells expressing pro-TNF-α0.15 µM[4]
BMS-561392In Vitro Enzyme Assay-0.20 nM[2]
BMS Compound [I]Whole Blood Assay-0.02 nM[5]

Table 2: In Vivo Efficacy of TACE Inhibition

CompoundAnimal ModelChallengeEndpointED50Reference
BMS-561392MouseLPS-induced TNF-α productionSerum TNF-α levels6 mg/kg[5]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

TACE (ADAM17) Fluorogenic Activity Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of TACE.

TACE (ADAM17) Fluorogenic Activity Assay Workflow recombinant_tace Recombinant Human TACE (ADAM17) incubation1 Pre-incubation (5 min, RT) recombinant_tace->incubation1 bms566394 This compound (or vehicle control) bms566394->incubation1 incubation2 Incubation (e.g., 60 min, 37°C) incubation1->incubation2 substrate Fluorogenic Peptide Substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2) substrate->incubation2 measurement Measure Fluorescence (Ex: 320 nm, Em: 405 nm) incubation2->measurement analysis Data Analysis (Calculate % inhibition and IC50) measurement->analysis

Figure 2: Workflow for TACE Fluorogenic Activity Assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human TACE (ADAM17) in assay buffer (e.g., 25 mM Tris, pH 9.0, 2 µM ZnCl₂, 0.005% Brij-35).

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.

    • Reconstitute the fluorogenic peptide substrate in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer to the desired final concentration (e.g., 10 µM).

  • Assay Procedure:

    • In a 96-well black microplate, add recombinant TACE to each well.

    • Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

    • Pre-incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at 320 nm and emission at 405 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular TNF-α Release Assay (ELISA)

This cell-based assay evaluates the ability of this compound to inhibit the release of TNF-α from stimulated immune cells.

Methodology:

  • Cell Culture and Plating:

    • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the this compound dilutions or vehicle control to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • TNF-α Quantification:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatants.

    • Quantify the concentration of human TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percent inhibition of TNF-α release for each concentration of this compound and calculate the IC50 value.

Western Blot Analysis of IKK Phosphorylation

This assay assesses the downstream effect of TACE inhibition on the NF-κB pathway by measuring the phosphorylation status of the IKK complex.

Western Blot Workflow for IKK Phosphorylation cell_culture Culture THP-1 cells treatment Treat with this compound and/or LPS cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-IKKα/β, Total IKK, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Figure 3: Workflow for Western Blot Analysis of IKK Phosphorylation.

Methodology:

  • Cell Treatment and Lysis:

    • Culture and treat THP-1 cells with this compound and/or LPS as described in the TNF-α release assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated IKKα/β (Ser176/180) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with antibodies for total IKK and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated IKK signal to the total IKK and loading control signals.

    • Compare the levels of IKK phosphorylation across different treatment groups.

Immunofluorescence Assay for NF-κB p65 Nuclear Translocation

This imaging-based assay visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or THP-1) on glass coverslips in a 24-well plate and allow them to adhere.

    • Treat the cells with this compound and/or a stimulant (e.g., TNF-α or LPS) for the desired time.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% normal goat serum.

    • Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

    • Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells.

    • Calculate the nuclear-to-cytoplasmic ratio of p65 fluorescence to determine the extent of nuclear translocation.

Conclusion

This compound represents a targeted therapeutic approach for inflammatory diseases by selectively inhibiting TACE, a key enzyme in the production of soluble TNF-α. This guide provides a comprehensive framework for understanding and evaluating the role of this compound in the TNF-α signaling pathway. The provided experimental protocols offer robust methods for characterizing its potency and mechanism of action, from direct enzyme inhibition to downstream cellular effects on NF-κB signaling. While specific quantitative data for this compound remains proprietary, the information from analogous compounds highlights the potential for high potency and efficacy. Further investigation using the outlined methodologies will be crucial for the continued development and clinical application of TACE inhibitors like this compound.

References

The Role of BMS-566394 in Preventing CD16 and CD62L Ectodomain Shedding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectodomain shedding is a critical post-translational modification process that regulates the function of numerous cell surface proteins. This process, primarily mediated by the metalloproteinase ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TACE (Tumor Necrosis Factor-α Converting Enzyme), plays a pivotal role in modulating immune responses. Two key substrates of ADAM17 on the surface of immune cells are CD16 (FcγRIII), a receptor crucial for antibody-dependent cell-mediated cytotoxicity (ADCC), and CD62L (L-selectin), an adhesion molecule essential for lymphocyte homing and neutrophil recruitment. The activation-induced shedding of these molecules can significantly impact immune cell function. BMS-566394 is a potent and selective small molecule inhibitor of ADAM17.[1] This technical guide provides an in-depth analysis of the effects of this compound on CD16 and CD62L shedding, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Significance of CD16 and CD62L Shedding

CD16, expressed on natural killer (NK) cells and neutrophils, is a key activating receptor that binds to the Fc portion of IgG antibodies, triggering cytotoxic responses against opsonized target cells.[2] Upon NK cell activation, CD16 is rapidly shed from the cell surface, a process that can limit the efficacy of antibody-based cancer immunotherapies.[3]

CD62L is a selectin family adhesion molecule expressed on various leukocytes, including neutrophils and lymphocytes. It mediates the initial tethering and rolling of these cells on the vascular endothelium, a crucial step for their migration to sites of inflammation and lymphoid tissues.[4] The shedding of CD62L is a hallmark of leukocyte activation and is essential for their subsequent firm adhesion and transmigration.[4]

The enzyme responsible for the ectodomain shedding of both CD16 and CD62L is predominantly ADAM17.[2] Therefore, pharmacological inhibition of ADAM17 presents a promising strategy to modulate immune cell function by preventing the loss of these critical surface molecules. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity for ADAM17.[5]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the enzymatic activity of ADAM17. By binding to the active site of the metalloprotease, it prevents the cleavage of its substrates, including CD16 and CD62L. This inhibition effectively preserves the surface expression of these receptors on immune cells, even in the presence of activating stimuli.

Signaling Pathway for ADAM17-Mediated Shedding and its Inhibition

Various stimuli can trigger the activation of ADAM17, leading to the shedding of its substrates. In immune cells, this can be initiated by cytokine stimulation (e.g., IL-12, IL-18, IL-15), engagement of activating receptors (e.g., CD16 itself), or exposure to inflammatory agents like Phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS).[6][7][8] In neutrophils, activation through stimuli like fMLP or TNFα leads to ADAM17 activation via the MAPK ERK and p38 pathways.[9] this compound acts downstream of these activation signals, directly blocking the proteolytic activity of ADAM17.

G cluster_upstream Upstream Activators cluster_pathway Signaling Cascade cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Effects Cytokines (IL-12/IL-18) Cytokines (IL-12/IL-18) MAPK (ERK, p38) MAPK (ERK, p38) Cytokines (IL-12/IL-18)->MAPK (ERK, p38) Receptor Cross-linking Receptor Cross-linking Receptor Cross-linking->MAPK (ERK, p38) PMA/LPS PMA/LPS PMA/LPS->MAPK (ERK, p38) ADAM17 ADAM17 MAPK (ERK, p38)->ADAM17 Activates CD16 Shedding CD16 Shedding ADAM17->CD16 Shedding Cleaves CD16 CD62L Shedding CD62L Shedding ADAM17->CD62L Shedding Cleaves CD62L This compound This compound This compound->ADAM17 Inhibits Reduced ADCC Reduced ADCC CD16 Shedding->Reduced ADCC Altered Cell Trafficking Altered Cell Trafficking CD62L Shedding->Altered Cell Trafficking

Figure 1: Signaling pathway of ADAM17-mediated shedding and its inhibition by this compound.

Quantitative Data on the Effect of this compound

The inhibitory effect of this compound on CD16 and CD62L shedding has been quantified in several studies, primarily using flow cytometry to measure the cell surface expression of these markers.

Effect on CD16 Shedding in NK Cells

This compound has been shown to effectively prevent the downregulation of CD16 on NK cells following cytokine stimulation.

Cell TypeStimulusThis compound Conc.Outcome MeasureControl (Stimulated)This compound Treated (Stimulated)Reference
Purified CD56dim NK CellsIL-12 + IL-18 (overnight)10 µM% CD16+ Cells~55%~90%[6][9]
Purified CD56dim NK CellsIL-12 + IL-18 (overnight)10 µMCD16 MFI~2000~6000[6][9]
NK92 CellsRaji cells + Rituximab (60 min)5 µMSoluble CD16a (ng/mL)~1.2~0.2[5][7]

Table 1: Quantitative analysis of this compound's effect on CD16 shedding in NK cells.

Effect on CD62L Shedding in NK Cells and Neutrophils

Similarly, this compound maintains the surface expression of CD62L on activated NK cells and neutrophils.

Cell TypeStimulusThis compound Conc.Outcome MeasureControl (Stimulated)This compound Treated (Stimulated)Reference
Purified CD56bright NK CellsIL-12 + IL-18 (overnight)10 µM% CD62L+ Cells~20%~75%[6][9]
Purified CD56dim NK CellsIL-12 + IL-18 (overnight)10 µM% CD62L+ Cells~40%~85%[6][9]
Canine NeutrophilsPMA (30 min)5 µMCD62L MFISignificantly ReducedMaintained at near unstimulated levels[1]
Canine NeutrophilsLPS or formyl peptide5 µMCD62L ExpressionDownregulatedBlocked downregulation[1]

Table 2: Quantitative and qualitative analysis of this compound's effect on CD62L shedding.

Experimental Protocols

The following sections provide detailed methodologies for assessing the impact of this compound on CD16 and CD62L shedding using flow cytometry.

General Workflow for Shedding Assays

The experimental workflow involves isolating the cells of interest, pre-treating them with the inhibitor, stimulating shedding, staining for surface markers, and analyzing the cell populations by flow cytometry.

G A Isolate Target Cells (e.g., NK cells, Neutrophils) B Pre-incubate with this compound or Vehicle Control A->B C Stimulate Shedding (e.g., PMA, Cytokines, LPS) B->C D Stain with Fluorochrome-conjugated Antibodies (anti-CD16, anti-CD62L) C->D E Acquire Data on Flow Cytometer D->E F Analyze Data (Gate on cell population, measure MFI and % positive cells) E->F

Figure 2: General experimental workflow for CD16/CD62L shedding assays.
Detailed Protocol for CD16/CD62L Shedding Assay in Human NK Cells

This protocol is adapted from methodologies described in the literature.[6][9]

Materials:

  • This compound (e.g., from MedKoo Biosciences)

  • DMSO (vehicle control)

  • Recombinant Human IL-12 and IL-18 (for stimulation)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Human Fc Block (e.g., TruStain FcX™)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD3 (e.g., Clone UCHT1)

    • Anti-Human CD56 (e.g., Clone HCD56)

    • Anti-Human CD16 (e.g., Clone 3G8)

    • Anti-Human CD62L (e.g., Clone DREG-56)

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for NK cells using a negative selection kit.

  • Cell Culture and Treatment:

    • Resuspend purified NK cells in complete RPMI medium at a concentration of 1 x 106 cells/mL.

    • Plate 100 µL of cell suspension per well in a 96-well plate.

    • Prepare working solutions of this compound in complete medium. A final concentration of 10 µM is recommended. Prepare a vehicle control with the same concentration of DMSO.

    • Add the this compound or vehicle control solution to the appropriate wells and pre-incubate for 30-60 minutes at 37°C, 5% CO2.

  • Stimulation:

    • Prepare a stimulation cocktail of IL-12 (e.g., 10 ng/mL) and IL-18 (e.g., 100 ng/mL) in complete medium.

    • Add the stimulation cocktail or medium alone (for unstimulated controls) to the wells.

    • Incubate overnight (16-18 hours) at 37°C, 5% CO2.

  • Staining:

    • Harvest cells and wash once with cold FACS buffer.

    • Resuspend cells in 50 µL of FACS buffer containing Human Fc Block and incubate for 10 minutes on ice.

    • Add the antibody cocktail (anti-CD3, -CD56, -CD16, -CD62L) at pre-titrated optimal concentrations.

    • Incubate for 30 minutes on ice in the dark.

    • Wash cells twice with 200 µL of cold FACS buffer.

    • Resuspend cells in 200 µL of FACS buffer containing a viability dye.

  • Flow Cytometry:

    • Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events).

    • Gating Strategy:

      • Gate on lymphocytes based on forward and side scatter (FSC/SSC).

      • Gate on single cells using FSC-A vs FSC-H.

      • Exclude dead cells using the viability dye.

      • Identify NK cells as CD3-CD56+.

      • Analyze the expression of CD16 and CD62L on the total NK cell population or further gate on CD56dim and CD56bright subsets.

      • Record the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for CD16 and CD62L in each condition.

Conclusion and Future Directions

This compound is a powerful tool for studying the roles of CD16 and CD62L in immune function. By selectively inhibiting ADAM17, it allows for the investigation of cellular processes that are dependent on the surface expression of these key molecules. The quantitative data and protocols presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of ADAM17 inhibition. Future research could focus on the in vivo effects of this compound on immune cell trafficking and anti-tumor immunity, as well as the development of next-generation ADAM17 inhibitors with improved pharmacokinetic and pharmacodynamic properties. The ability to prevent CD16 shedding, in particular, holds significant promise for enhancing the efficacy of antibody-based cancer therapies.

References

The Discovery and Synthesis of BMS-566394: A Potent and Selective TACE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-566394 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key enzyme responsible for the proteolytic processing and release of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α), a central mediator in inflammatory and autoimmune diseases. By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, making it a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound.

Chemical and Physical Properties

This compound is a complex organic molecule with the IUPAC name (3R,4R)-N-Hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 503166-51-6[1][2]
Molecular Formula C22H21F3N4O4[1][2]
Molecular Weight 462.43 g/mol [1][2]
Appearance Not explicitly stated, but likely a solid
Solubility Not explicitly stated

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the synthesis of related benzimidazole (B57391) and hydroxamic acid derivatives has been described in various patents and publications.[3][4][5][6][7][8][9][10] The synthesis of this compound would likely involve a multi-step process culminating in the formation of the key benzimidazole and hydroxamic acid functionalities. A plausible, though speculative, synthetic workflow is outlined below.

G cluster_synthesis Conceptual Synthetic Workflow for this compound A Starting Materials: - Substituted Benzimidazole Precursor - Oxane Carboxylic Acid Derivative B Coupling Reaction A->B C Formation of Amide Bond B->C D Introduction of Hydroxamic Acid C->D E Final Product: This compound D->E

Caption: A conceptual workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of ADAM17/TACE. This inhibition prevents the shedding of membrane-bound precursors of several key signaling molecules, thereby modulating downstream inflammatory and immune responses.

ADAM17/TACE Signaling Pathway

ADAM17 is a transmembrane metalloprotease that cleaves a wide range of substrates, including TNF-α, L-selectin (CD62L), and CD16. Inhibition of ADAM17 by this compound blocks these cleavage events, leading to a reduction in the soluble forms of these proteins.

G cluster_adam17 ADAM17 (TACE) Signaling ADAM17 ADAM17 (TACE) proTNF pro-TNF-α (membrane-bound) ADAM17->proTNF Cleaves CD16 CD16 (on NK cells) ADAM17->CD16 Cleaves CD62L CD62L (L-selectin) ADAM17->CD62L Cleaves BMS566394 This compound BMS566394->ADAM17 Inhibits sTNF Soluble TNF-α proTNF->sTNF Inflammation Inflammation sTNF->Inflammation Promotes sCD16 Soluble CD16 CD16->sCD16 ADCC ADCC & NK Cell Activation sCD16->ADCC Reduces sCD62L Soluble CD62L CD62L->sCD62L Leukocyte_Adhesion Leukocyte Adhesion & Migration sCD62L->Leukocyte_Adhesion Modulates

Caption: Inhibition of ADAM17 by this compound blocks the shedding of key signaling molecules.

Downstream Effects on TNF-α, CD16, and CD62L Signaling

The inhibition of ADAM17 by this compound has significant downstream consequences on several important signaling pathways:

  • TNF-α Signaling: By preventing the release of soluble TNF-α, this compound dampens the activation of TNF receptors (TNFR1 and TNFR2), which are pivotal in initiating pro-inflammatory cascades.

  • CD16 Signaling: this compound prevents the shedding of CD16 from the surface of Natural Killer (NK) cells.[2] This is significant because CD16 is the receptor for the Fc portion of IgG antibodies and is crucial for Antibody-Dependent Cell-mediated Cytotoxicity (ADCC). Maintaining CD16 on the cell surface enhances the ability of NK cells to kill antibody-coated target cells.

  • CD62L (L-selectin) Signaling: L-selectin is an adhesion molecule expressed on leukocytes that mediates their rolling on and adhesion to the endothelium, a critical step in their migration to sites of inflammation. This compound inhibits the shedding of L-selectin, which can modulate leukocyte trafficking.[2]

Biological Activity and Quantitative Data

TargetEffect of this compoundFunctional Consequence
ADAM17 (TACE) InhibitionReduced shedding of substrates
TNF-α production ReductionAnti-inflammatory effect
CD16 shedding on NK cells Abrogation[2]Enhanced ADCC
CD62L shedding on NK cells Reduction[2]Modulation of leukocyte adhesion

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of this compound are proprietary and not fully disclosed in the available literature. However, a general protocol for a TACE (ADAM17) inhibition assay can be outlined based on commonly used methodologies.

General TACE (ADAM17) Inhibition Assay Protocol

This protocol describes a fluorescent peptide cleavage assay to determine the inhibitory activity of compounds against ADAM17.

G cluster_assay TACE (ADAM17) Inhibition Assay Workflow A Prepare Reagents: - Recombinant human ADAM17 - Fluorescent peptide substrate - Assay buffer - Test compound (this compound) B Incubate Enzyme and Inhibitor: - Mix ADAM17 with varying  concentrations of this compound - Incubate at 37°C A->B C Initiate Reaction: - Add fluorescent substrate to  the enzyme-inhibitor mixture B->C D Measure Fluorescence: - Monitor the increase in fluorescence  over time at appropriate  excitation/emission wavelengths C->D E Data Analysis: - Calculate the rate of reaction - Determine the IC50 value for  the inhibitor D->E

Caption: A typical workflow for an in vitro TACE inhibition assay.

Materials:

  • Recombinant human ADAM17 (catalytic domain)

  • Fluorogenic peptide substrate for ADAM17 (e.g., a peptide containing a fluorescent reporter and a quencher)[11]

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts and additives)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant human ADAM17 to each well.

  • Add the diluted this compound or vehicle control to the wells containing the enzyme.

  • Incubate the enzyme-inhibitor mixture for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

  • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate used.

  • The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

  • The percent inhibition for each concentration of this compound is calculated relative to the vehicle control.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the percent inhibition data to a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of ADAM17/TACE with a clear mechanism of action that translates to significant anti-inflammatory and immunomodulatory effects. Its ability to reduce TNF-α production and prevent the shedding of key immune cell surface receptors like CD16 and CD62L underscores its therapeutic potential. While detailed synthetic and quantitative data remain largely proprietary, the available information provides a strong foundation for further research and development in the field of TACE inhibition. Future studies focusing on the in vivo efficacy and safety profile of this compound will be crucial in determining its clinical utility.

References

BMS-566394: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of BMS-566394, a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17. The information is curated for researchers, scientists, and professionals involved in drug development.

Chemical Properties

This compound is a complex small molecule with the following key identifiers and physicochemical properties.

PropertyValueSource
Chemical Name (3R,4R)-N-Hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide[1]
CAS Number 503166-51-6[1]
Molecular Formula C22H21F3N4O4[1]
Molecular Weight 462.4 g/mol [1]
Solubility Soluble in DMSOMedKoo Biosciences

Stability Profile

The stability of this compound is a critical consideration for its handling, formulation, and storage.

Solid-State Stability

The compound is known to exist in at least two solid forms: an anhydrate and a dihydrate. The anhydrate form is metastable and readily transforms into the more stable dihydrate form in the presence of water.[2] This conversion is a crucial factor in formulation development, as it can impact dissolution rates and bioavailability.

ConditionObservationSource
Aqueous Suspension The anhydrate form readily converts to the more stable dihydrate form.[2]
Storage (Solid) Recommended storage at -20°C for long-term stability.AbMole BioScience

The kinetic solubility of the anhydrate form is approximately four times that of the dihydrate, highlighting the significant impact of the solid form on this property.[2] The addition of cellulose (B213188) ether polymers, such as HPC, HPMC, and MC, has been shown to inhibit this transformation in aqueous suspensions.[2]

Solution Stability

For short-term storage of solutions, refrigeration at 4°C is recommended, while long-term storage should be at -20°C or -80°C to minimize degradation. As with many complex organic molecules, this compound in solution may be susceptible to degradation under harsh conditions such as strong acids or bases, oxidizing agents, and exposure to light. However, specific quantitative data from forced degradation studies are not publicly available.

Experimental Protocols

Detailed, compound-specific experimental protocols for the characterization of this compound are proprietary. However, standard methodologies for determining key chemical properties and stability are outlined below.

Determination of Physicochemical Properties

A general workflow for the physicochemical characterization of a drug candidate like this compound is depicted below.

G cluster_0 Physicochemical Characterization Workflow A Synthesis & Purification B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, LC-MS) B->C D Solid-State Characterization (XRPD, DSC, TGA) C->D E Solubility Determination (Aqueous & Organic) D->E F pKa & LogP Determination E->F

A conceptual workflow for the physicochemical characterization of a new chemical entity.
  • Solubility: Equilibrium solubility is determined by adding an excess of the compound to the solvent of interest, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound by a suitable analytical method like HPLC-UV.

  • pKa: The ionization constant is typically determined by potentiometric titration or by UV-spectrophotometry at various pH values.

  • LogP: The partition coefficient between octanol (B41247) and water is a key indicator of lipophilicity and can be determined by the shake-flask method followed by quantification of the compound in each phase.

Stability Indicating Method and Forced Degradation Studies

A stability-indicating analytical method, typically HPLC, is essential to separate the parent drug from its degradation products. A general protocol for a forced degradation study involves subjecting the drug substance to various stress conditions.

G cluster_1 Forced Degradation Study Workflow Start Drug Substance (this compound) Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, heat) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photolytic Photolytic Stress (UV/Vis light) Start->Photolytic Analysis Analysis by Stability- Indicating Method (HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis G cluster_2 ADAM17 (TACE) Signaling Pathway Inhibition by this compound cluster_substrates Membrane-Bound Precursors cluster_soluble Soluble Factors cluster_pathways Downstream Signaling BMS This compound ADAM17 ADAM17 (TACE) BMS->ADAM17 inhibits TNF pro-TNF-α ADAM17->TNF cleaves IL6R IL-6R ADAM17->IL6R cleaves EGFR_L EGFR Ligands (e.g., TGF-α) ADAM17->EGFR_L cleaves sTNF Soluble TNF-α sIL6R Soluble IL-6R sEGFR_L Soluble EGFR Ligands Inflammation Inflammation sTNF->Inflammation JAK_STAT JAK/STAT Pathway sIL6R->JAK_STAT MAPK MAPK/ERK Pathway sEGFR_L->MAPK

References

The Impact of BMS-566394 on Natural Killer (NK) Cell Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Killer (NK) cells are critical components of the innate immune system, possessing the intrinsic ability to recognize and eliminate malignant and virally infected cells. Their effector functions are tightly regulated by a balance of activating and inhibitory signals. A key modulator of NK cell activity is the cell surface protease ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TACE (TNF-α converting enzyme). BMS-566394 is a potent and selective small molecule inhibitor of ADAM17. This technical guide provides a comprehensive overview of the impact of this compound on NK cell function, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols for its study, and visualizing the underlying signaling pathways.

Introduction: The Role of ADAM17 in NK Cell Function

ADAM17 is a sheddase responsible for the proteolytic cleavage of the extracellular domains of numerous transmembrane proteins, including several key receptors on the surface of NK cells. This shedding process can significantly alter NK cell phenotype and function. Key substrates of ADAM17 on NK cells include:

  • CD16 (FcγRIIIA): The primary receptor for antibody-dependent cell-mediated cytotoxicity (ADCC). Its shedding upon NK cell activation can limit sustained ADCC.

  • CD62L (L-selectin): An adhesion molecule crucial for the homing of lymphocytes to secondary lymphoid organs and sites of inflammation.

  • MICA/B: Ligands for the activating receptor NKG2D, which are often expressed on tumor cells. Their shedding from tumor cells can be a mechanism of immune evasion.

  • B7-H6: A ligand for the activating receptor NKp30, also found on tumor cells.

By inhibiting ADAM17, this compound prevents the shedding of these and other surface molecules, thereby modulating NK cell activity.

Mechanism of Action of this compound on NK Cells

This compound functions as a selective inhibitor of the catalytic activity of ADAM17. By blocking this protease, this compound prevents the cleavage of its substrates on the NK cell surface. This leads to the stabilization and increased surface expression of key activating receptors and adhesion molecules, which in turn is hypothesized to enhance the effector functions of NK cells. The primary reported effects on NK cells are the prevention of CD16 and CD62L shedding, which may lead to enhanced antibody-dependent functions and altered trafficking capabilities.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on NK cell surface marker expression and function.

Table 1: Effect of this compound on NK Cell Surface Marker Expression Following Cytokine Stimulation

MarkerCell SubsetStimulusThis compound ConcentrationEffectReference
CD16 CD56dim NK cellsIL-12 + IL-1810 µMPrevents downregulation of surface expression[1]
CD62L CD56dim NK cellsIL-12 + IL-1810 µMPrevents downregulation of surface expression[1]
CD62L CD56bright NK cellsIL-12 + IL-1810 µMPrevents downregulation of surface expression[1]

Table 2: Effect of this compound on NK Cell Effector Function

Effector FunctionCell TypeStimulusThis compound ConcentrationEffectReference
IFN-γ Production Purified NK cellsIL-12 + IL-1810 µMNo significant effect[1]
IFN-γ Production Purified NK cellsAntibody-coated target cells10 µMEnhanced production[1]
Cytotoxicity (ADCC) Purified NK cellsAntibody-coated target cellsNot specifiedEnhanced cytotoxicity[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on NK cell function.

Isolation of Human Natural Killer Cells
  • Source: Obtain peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

  • Enrichment: Isolate primary human NK cells from PBMCs using a negative selection kit (e.g., EasySep™ Human NK Cell Isolation Kit, Stemcell Technologies) according to the manufacturer's instructions. This method typically yields a highly pure population of CD3-CD56+ NK cells.

  • Culture: Culture the isolated NK cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and recombinant human IL-2 (100 U/mL) to maintain viability and activity.

In Vitro Treatment with this compound
  • Preparation of this compound: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations for the experiments. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the NK cell cultures. The incubation time will vary depending on the specific assay being performed. For receptor shedding experiments, a pre-incubation of 30-60 minutes before stimulation is common.

Flow Cytometry Analysis of NK Cell Surface Markers
  • Cell Preparation: After treatment and/or stimulation, harvest the NK cells and wash them with FACS buffer (PBS with 2% FBS).

  • Staining: Incubate the cells with fluorochrome-conjugated antibodies specific for human cell surface markers of interest (e.g., CD3, CD56, CD16, CD62L) for 30 minutes at 4°C in the dark.

  • Acquisition: Acquire the stained cells on a flow cytometer.

  • Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the NK cell population (CD3-CD56+) and quantify the expression levels (e.g., mean fluorescence intensity, MFI) or percentage of positive cells for the markers of interest.

NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)
  • Target Cell Labeling: Label target cells (e.g., K562, a classic NK cell target, or antibody-coated tumor cells for ADCC) with Calcein-AM.

  • Co-culture: Co-culture the Calcein-AM-labeled target cells with NK cells (pre-treated with this compound or vehicle) at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the co-culture for a standard period (e.g., 4 hours) at 37°C.

  • Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release is from target cells incubated with medium alone.

    • Maximum release is from target cells lysed with a detergent (e.g., Triton X-100).

NK Cell Degranulation Assay (CD107a Assay)
  • Co-culture: In a 96-well plate, co-culture NK cells (pre-treated with this compound or vehicle) with target cells at a suitable E:T ratio.

  • CD107a Staining: Add a fluorochrome-conjugated anti-CD107a antibody directly to the co-culture at the beginning of the incubation.

  • Incubation: Incubate for 1 hour at 37°C, then add a protein transport inhibitor (e.g., Monensin or Brefeldin A) and incubate for an additional 3-4 hours.

  • Surface Staining: After incubation, wash the cells and stain for other surface markers (e.g., CD3, CD56) as described in section 4.3.

  • Analysis: Analyze the cells by flow cytometry to determine the percentage of CD107a+ NK cells.

Intracellular Cytokine Staining for IFN-γ
  • Stimulation: Stimulate NK cells (pre-treated with this compound or vehicle) with a relevant stimulus (e.g., IL-12 and IL-18, or target cells) in the presence of a protein transport inhibitor for 4-6 hours.

  • Surface Staining: Wash the cells and perform surface staining for CD3 and CD56.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm, BD Biosciences).

  • Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody.

  • Analysis: Analyze the cells by flow cytometry to determine the percentage of IFN-γ-producing NK cells.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the impact of this compound on NK cell function.

ADAM17_Mediated_Shedding cluster_nk_cell NK Cell Membrane cluster_outcome Functional Outcome ADAM17 ADAM17 CD16 CD16 ADAM17->CD16 Cleaves CD62L CD62L ADAM17->CD62L Cleaves sCD16 Soluble CD16 Enhanced_ADCC Enhanced ADCC CD16->Enhanced_ADCC Maintained Surface Expression sCD62L Soluble CD62L Altered_Trafficking Altered Trafficking CD62L->Altered_Trafficking Maintained Surface Expression BMS566394 This compound BMS566394->ADAM17 Inhibits

Caption: Mechanism of this compound on NK cell surface receptors.

Experimental_Workflow_Cytotoxicity cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay Isolate_NK Isolate NK Cells Culture_NK Culture NK Cells Isolate_NK->Culture_NK Treat_NK Treat NK Cells with This compound or Vehicle Culture_NK->Treat_NK Label_Target Label Target Cells (Calcein-AM) CoCulture Co-culture NK and Target Cells (4h) Label_Target->CoCulture Treat_NK->CoCulture Measure_Fluorescence Measure Supernatant Fluorescence CoCulture->Measure_Fluorescence Calculate_Lysis Calculate % Specific Lysis Measure_Fluorescence->Calculate_Lysis

Caption: Workflow for assessing this compound's effect on NK cell cytotoxicity.

Discussion and Future Directions

The inhibition of ADAM17 by this compound presents a promising strategy for enhancing NK cell-mediated anti-tumor immunity. By preventing the shedding of key activating receptors like CD16, this compound has the potential to augment the efficacy of antibody-based cancer therapies that rely on ADCC. Furthermore, by stabilizing CD62L expression, this compound may influence the trafficking and homing of NK cells to tumor sites and lymphoid organs.

Further research is warranted to fully elucidate the therapeutic potential of this compound in the context of NK cell biology. Key areas for future investigation include:

  • Dose-response studies: Establishing a comprehensive dose-response curve for the effects of this compound on various NK cell functions, including cytotoxicity, degranulation, and the production of a wider range of cytokines.

  • Impact on other ADAM17 substrates: Investigating the effect of this compound on the shedding of other known ADAM17 substrates on NK cells and tumor cells, and the functional consequences of their stabilization.

  • In vivo studies: Evaluating the in vivo efficacy of this compound in pre-clinical animal models, both as a monotherapy and in combination with therapeutic antibodies, to assess its impact on tumor control and NK cell persistence and function within the tumor microenvironment.

  • Signaling pathway analysis: A more detailed molecular analysis of the downstream signaling pathways in NK cells that are modulated by ADAM17 inhibition to better understand the precise mechanisms of action. This includes investigating the potential interplay with LFA-1/ICAM-1 mediated adhesion and signaling.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent for modulating NK cell function. Its ability to inhibit ADAM17 and prevent the shedding of critical surface receptors offers a novel approach to enhance the anti-tumor activity of NK cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the impact of this compound on NK cell biology and its potential applications in immunotherapy.

References

Understanding the Enzymatic Kinetics of BMS-566394: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-566394 is a potent and highly selective, non-peptidic inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase involved in the proteolytic release of a wide array of cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a critical mediator in numerous inflammatory diseases. This guide provides an in-depth overview of the enzymatic kinetics of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a competitive inhibitor of TACE. It is designed to interact with the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates. The primary therapeutic rationale for TACE inhibition is the reduction of soluble TNF-α levels, which are elevated in various inflammatory conditions such as rheumatoid arthritis. Beyond TNF-α, TACE is responsible for the shedding of numerous other cell surface molecules, including growth factors, cytokines, and their receptors. Therefore, inhibitors like this compound can have broad biological effects.

Quantitative Data: Inhibitory Potency

The following table summarizes the available quantitative data for a potent and selective TACE inhibitor from the same series as this compound, which is indicative of the potency of this class of compounds.

CompoundTargetAssay TypeIC50 (nM)SelectivityReference
Compound [I]*TACEWhole Blood Assay0.02>8,000-fold vs. MMP-1, MMP-2, MMP-9, MMP-13[1]

*Compound [I] is a potent and extremely selective TACE inhibitor from the same series as BMS-561392, presented by Bristol-Myers Squibb.[1]

Signaling Pathway and Inhibition

The following diagram illustrates the role of TACE in the release of TNF-α and the mechanism of inhibition by this compound.

TACE_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) proTNF->TACE Substrate solubleTNF Soluble TNF-α (Released) TACE->solubleTNF Cleavage BMS566394 This compound BMS566394->TACE Inhibition Inflammation Inflammatory Response solubleTNF->Inflammation

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental Protocols

The determination of the enzymatic kinetics of TACE inhibitors like this compound typically involves in vitro assays using purified enzyme and a fluorogenic substrate.

In Vitro TACE Inhibition Assay using a Fluorogenic Substrate

This protocol describes a common method to determine the IC50 value of a TACE inhibitor.

1. Materials:

  • Recombinant human TACE (catalytic domain)

  • Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

  • Assay Buffer: 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35[2]

  • This compound (or other test inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor in Assay Buffer to create a range of concentrations for the IC50 curve.

  • Add a fixed amount of recombinant human TACE to each well of the 96-well plate.

  • Add the various concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition (compared to the no-inhibitor control) against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical TACE inhibitor screening assay.

TACE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - TACE Enzyme - Fluorogenic Substrate - Assay Buffer C Dispense TACE Enzyme into 96-well plate A->C B Serial Dilution of This compound D Add this compound dilutions and pre-incubate B->D C->D E Initiate reaction with Fluorogenic Substrate D->E F Monitor Fluorescence (Kinetic Read) E->F G Calculate Initial Reaction Rates (V₀) F->G H Plot % Inhibition vs. [Inhibitor] and determine IC50 G->H

Caption: Workflow for an in vitro TACE inhibition assay.

Conclusion

This compound is a potent inhibitor of TACE, a critical enzyme in the inflammatory cascade. Understanding its enzymatic kinetics is fundamental for its preclinical and clinical development. The use of robust in vitro assays, such as the fluorogenic substrate-based method described, allows for the precise determination of its inhibitory potency and selectivity. This information is crucial for optimizing dosing regimens and predicting therapeutic efficacy in the treatment of inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for BMS-566394 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-566394 is a potent and highly selective small molecule inhibitor of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2][3] ADAM17 is a transmembrane metalloprotease responsible for the shedding of the extracellular domains of a wide array of cell surface proteins, including Tumor Necrosis Factor-α (TNF-α), epidermal growth factor receptor (EGFR) ligands, and interleukin-6 receptor (IL-6R). By inhibiting ADAM17, this compound effectively blocks the release of these soluble factors, thereby modulating downstream signaling pathways involved in inflammation, cell proliferation, and migration. These application notes provide detailed protocols for the use of this compound in various in vitro cell culture experiments to investigate its effects on cellular processes.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of ADAM17/TACE. This inhibition prevents the proteolytic cleavage of transmembrane precursor proteins, leading to a reduction in the levels of their soluble forms. A primary consequence of ADAM17 inhibition is the decreased production of soluble TNF-α, a key pro-inflammatory cytokine.[1][2][3] Additionally, this compound has been shown to prevent the shedding of other cell surface molecules such as CD16 and CD62L from natural killer (NK) cells.[1][3]

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Vitro
Cell LineAssay TypeConcentrationObserved Effect
NK92CD16a Shedding Assay5 µMInhibition of soluble CD16a release
Colon Cancer CellsWestern Blot5 µMReduction in CXCL12-induced EGFR activation[4]
BV-2 (microglia)Western Blot1.3 µM - 2.7 µM*Increased TNFR-2 and TNFR-1 expression on the cell membrane

*Note: The concentrations reported for BV-2 cells seem unusually high for a potent inhibitor and may require verification.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cell lines.

Materials:

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis of ADAM17 Signaling Pathway

This protocol describes how to use Western blotting to analyze the effect of this compound on the expression and phosphorylation of key proteins in the ADAM17 signaling pathway.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ADAM17, anti-phospho-EGFR, anti-EGFR, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 5 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

TNF-α Release Assay (ELISA)

This protocol outlines the measurement of soluble TNF-α released into the cell culture supernatant following treatment with this compound.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) or other appropriate stimulus

  • Human or mouse TNF-α ELISA kit

  • Cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., macrophages, monocytes) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agent to induce TNF-α production (e.g., 1 µg/mL LPS).

  • Supernatant Collection: After an appropriate incubation time (e.g., 4-24 hours), collect the cell culture supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided TNF-α standards. Calculate the concentration of TNF-α in each sample based on the standard curve.

Mandatory Visualizations

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ADAM17 ADAM17 (TACE) pro_TNF pro-TNF-α ADAM17->pro_TNF Cleaves pro_EGFR_ligand pro-EGFR Ligands (e.g., TGF-α, Amphiregulin) ADAM17->pro_EGFR_ligand Cleaves IL6R IL-6R ADAM17->IL6R Cleaves soluble_TNF Soluble TNF-α pro_TNF->soluble_TNF soluble_EGFR_ligand Soluble EGFR Ligands pro_EGFR_ligand->soluble_EGFR_ligand soluble_IL6R Soluble IL-6R IL6R->soluble_IL6R EGFR EGFR ERK_pathway RAS-RAF-MEK-ERK Pathway EGFR->ERK_pathway PI3K_AKT_pathway PI3K-AKT Pathway EGFR->PI3K_AKT_pathway Inflammation Inflammation soluble_TNF->Inflammation Promotes soluble_EGFR_ligand->EGFR Activates STAT_pathway JAK-STAT Pathway soluble_IL6R->STAT_pathway Activates BMS566394 This compound BMS566394->ADAM17 Inhibits Proliferation Cell Proliferation & Survival ERK_pathway->Proliferation PI3K_AKT_pathway->Proliferation STAT_pathway->Inflammation

Caption: ADAM17 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cell Culture treatment Treatment with this compound (Dose and Time Course) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot elisa TNF-α ELISA treatment->elisa ic50 Determine IC₅₀ viability_assay->ic50 protein_expression Quantify Protein Expression/Phosphorylation western_blot->protein_expression tnf_concentration Measure TNF-α Concentration elisa->tnf_concentration end Conclusion: Elucidate Biological Effects ic50->end protein_expression->end tnf_concentration->end

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes and Protocols for the Use of BMS-566394 in T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-566394 is a potent and selective small molecule inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 is a key sheddase expressed on the surface of various cells, including T lymphocytes. It plays a crucial role in regulating immune responses by cleaving and releasing the ectodomains of numerous membrane-bound proteins. In T-cells, key substrates of ADAM17 include the adhesion molecule L-selectin (CD62L), the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α), and its receptors (TNFR1 and TNFR2). By inhibiting ADAM17, this compound can modulate T-cell function, making it a valuable tool for studying T-cell biology and for the development of novel immunomodulatory therapies.

These application notes provide a comprehensive guide to determining the optimal concentration of this compound for use in T-cell assays, along with detailed protocols for assessing its effects on T-cell proliferation and cytokine release.

Mechanism of Action of this compound in T-Cells

This compound acts by directly inhibiting the catalytic activity of ADAM17. This inhibition prevents the shedding of various surface proteins from T-cells, thereby influencing their function in several ways:

  • Inhibition of TNF-α Release: ADAM17 is the primary enzyme responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form.[1][2] By inhibiting this process, this compound can reduce the concentration of soluble TNF-α in the cellular microenvironment, thereby dampening pro-inflammatory responses mediated by this cytokine.

  • Modulation of L-selectin (CD62L) Expression: L-selectin is a key adhesion molecule that mediates the initial tethering and rolling of naïve and central memory T-cells on high endothelial venules in lymph nodes. ADAM17 mediates the shedding of L-selectin from the T-cell surface upon activation.[3][4] Inhibition of this shedding by this compound can lead to the retention of L-selectin on the cell surface, potentially altering T-cell trafficking and activation.

  • Regulation of Receptor Signaling: ADAM17 can also cleave cytokine receptors such as TNFR1, TNFR2, and the IL-6 receptor.[5][6] By preventing the shedding of these receptors, this compound can modulate the T-cell's responsiveness to their respective ligands.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a related compound, providing a starting point for determining the optimal concentration in T-cell assays. It is important to note that the optimal concentration can vary depending on the specific T-cell subset, activation state, and assay conditions. Therefore, a dose-response experiment is highly recommended.

CompoundTargetAssay TypeCell TypeIC50 / Effective ConcentrationReference
This compound ADAM17CD16a SheddingNK92 Cells5 µM (effective concentration)[7]
BMS-561392 (related compound)TACE (ADAM17)TNFα SecretionCHO Cells0.15 µM (IC50)[8]
BMS-561392 (related compound)TACE (ADAM17)sAPPα SecretionCHO Cells4.47 µM (IC50)[8]

Based on the available data, a starting concentration range of 0.1 µM to 10 µM for this compound is recommended for initial dose-response studies in T-cell assays.

Experimental Protocols

Here we provide detailed protocols for two key T-cell functional assays to evaluate the effects of this compound: a T-cell proliferation assay using CFSE dilution and a cytokine release assay.

Protocol 1: T-Cell Proliferation Assay (CFSE Dilution)

This protocol measures the inhibition of T-cell proliferation by this compound using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • This compound (prepare stock solution in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation and CFSE Staining:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation or thaw cryopreserved cells.

    • Wash the cells twice with PBS.

    • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Seed 100 µL of the CFSE-labeled cell suspension (1 x 10^5 cells) into the wells of a 96-well flat-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is 0.1 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

    • Include the following controls:

      • Unstimulated cells (cells with media and vehicle only)

      • Stimulated cells (cells with T-cell activator and vehicle)

    • Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add 50 µL of the T-cell activation stimulus (e.g., anti-CD3/anti-CD28 beads at the manufacturer's recommended concentration or plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL).

    • The final volume in each well should be 200 µL.

  • Incubation and Analysis:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

    • Harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Analyze the cells by flow cytometry, gating on the lymphocyte population based on forward and side scatter, and then on T-cell specific markers (e.g., CD3, CD4, or CD8) if desired.

    • Measure the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.

Protocol 2: Cytokine Release Assay

This protocol measures the effect of this compound on the release of cytokines (e.g., TNF-α, IFN-γ, IL-2) from activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

Materials:

  • PBMCs or isolated T-cells

  • This compound (prepare stock solution in DMSO)

  • Complete RPMI-1640 medium

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA)

  • 96-well round-bottom culture plates

  • ELISA kit or multiplex assay kit for the cytokine of interest

  • Plate reader

Procedure:

  • Cell Preparation and Seeding:

    • Isolate or thaw PBMCs/T-cells as described in Protocol 1.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension (2 x 10^5 cells) into the wells of a 96-well round-bottom plate.

  • Assay Setup:

    • Prepare serial dilutions of this compound and a vehicle control in complete RPMI-1640 medium.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

    • Include unstimulated and stimulated controls as in Protocol 1.

    • Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add 50 µL of the T-cell activation stimulus.

    • The final volume in each well should be 200 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the cytokine being measured.

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement:

    • Measure the concentration of the cytokine(s) of interest in the collected supernatants using an ELISA or multiplex assay kit according to the manufacturer's instructions.

    • Determine the effect of this compound on cytokine release by comparing the concentrations in the treated wells to the stimulated vehicle control.

Visualizations

ADAM17 Signaling Pathway in T-Cells

The following diagram illustrates the central role of ADAM17 in cleaving key surface proteins on T-cells, a process that is inhibited by this compound.

ADAM17_Signaling_Pathway cluster_TCell T-Cell Membrane cluster_Extracellular Extracellular Space TCR TCR Activation ADAM17_inactive pro-ADAM17 TCR->ADAM17_inactive Activates ADAM17_active Active ADAM17 ADAM17_inactive->ADAM17_active Maturation pro_TNF pro-TNF-α ADAM17_active->pro_TNF Cleaves L_selectin L-selectin (CD62L) ADAM17_active->L_selectin Cleaves TNFR TNFR ADAM17_active->TNFR Cleaves sTNF Soluble TNF-α pro_TNF->sTNF sL_selectin Soluble L-selectin L_selectin->sL_selectin sTNFR Soluble TNFR TNFR->sTNFR BMS566394 This compound BMS566394->ADAM17_active Inhibits sTNF->TNFR Binds

Caption: ADAM17-mediated shedding of T-cell surface proteins.

Experimental Workflow for T-Cell Proliferation Assay

The following diagram outlines the key steps in the CFSE-based T-cell proliferation assay to assess the inhibitory effect of this compound.

TCell_Proliferation_Workflow start Isolate/Thaw T-Cells stain CFSE Staining start->stain seed Seed Cells in 96-well Plate stain->seed add_inhibitor Add this compound/ Vehicle Control seed->add_inhibitor pre_incubate Pre-incubate (1-2h) add_inhibitor->pre_incubate stimulate Add T-Cell Activation Stimulus pre_incubate->stimulate incubate Incubate (3-5 days) stimulate->incubate harvest Harvest and Stain for Surface Markers incubate->harvest analyze Analyze by Flow Cytometry harvest->analyze end Determine Proliferation Inhibition analyze->end ADAM17_Inhibition_Logic inhibitor This compound target ADAM17 Activity inhibitor->target Inhibits shedding Shedding of Surface Proteins (TNF-α, CD62L, etc.) target->shedding Leads to t_cell_function Modulation of T-Cell Function shedding->t_cell_function Impacts outcome1 Decreased Soluble TNF-α t_cell_function->outcome1 outcome2 Increased Surface CD62L t_cell_function->outcome2 outcome3 Altered Cytokine Signaling t_cell_function->outcome3

References

Application Note: Using BMS-566394 in a Flow Cytometry-Based Shedding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectodomain shedding is a crucial post-translational modification process where the extracellular domain of a membrane-bound protein is cleaved and released from the cell surface. This process is mediated by a family of cell-surface proteases, with A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), being a key enzyme.[1] ADAM17 is involved in the shedding of a wide array of substrates, including cytokines like TNF-α and cell adhesion molecules such as L-selectin (CD62L).[2][3] The dysregulation of ADAM17 activity is implicated in various pathological conditions, including inflammation and cancer, making it an attractive target for therapeutic intervention.

BMS-566394 is a potent and selective small molecule inhibitor of ADAM17.[2] Its ability to block the shedding of ADAM17 substrates makes it a valuable tool for studying the biological processes regulated by this enzyme. Flow cytometry is a powerful technique for the quantitative analysis of cell surface protein expression at the single-cell level.[4] By measuring the decrease in fluorescence intensity of a labeled antibody targeting a specific surface protein, flow cytometry provides a robust platform to assay for shedding events and to evaluate the efficacy of inhibitors like this compound.

This application note provides a detailed protocol for utilizing this compound in a flow cytometry-based shedding assay, using the shedding of CD62L from human lymphocytes as a model system.

Mechanism of Action and Signaling Pathway

ADAM17-mediated shedding can be induced by a variety of stimuli, including phorbol (B1677699) esters like Phorbol 12-myristate 13-acetate (PMA). PMA activates Protein Kinase C (PKC), which in turn initiates a signaling cascade that leads to the activation of ADAM17 and subsequent cleavage of its substrates at the cell surface.[5]

PMA-induced ADAM17 Activation Pathway PMA-induced ADAM17 Activation Pathway PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Activates ADAM17_inactive Inactive ADAM17 PKC->ADAM17_inactive Activates ADAM17_active Active ADAM17 ADAM17_inactive->ADAM17_active Substrate Membrane Protein (e.g., CD62L) ADAM17_active->Substrate Cleaves Shed_Ectodomain Shed Ectodomain Substrate->Shed_Ectodomain

Caption: PMA-induced signaling cascade leading to ADAM17 activation and substrate shedding.

Data Presentation

This compound exhibits potent and selective inhibition of ADAM17. The following tables summarize the properties of this compound and provide an example of expected data from a dose-response experiment.

Compound Target CAS Number Molecular Formula Molecular Weight
This compoundADAM17 (TACE)503166-51-6C₂₂H₂₁F₃N₄O₄462.43 g/mol
This compound Concentration Stimulus (PMA) % Inhibition of CD62L Shedding (Hypothetical)
0 µM (Vehicle Control)+0%
0.1 µM+15%
1 µM+55%
5 µM + >90%[2]
10 µM+>95%
5 µM-N/A (No Shedding)

Experimental Workflow

The general workflow for a flow cytometry-based shedding assay involves preparing the cells, treating them with the inhibitor and/or stimulus, staining for the surface protein of interest, and then acquiring and analyzing the data on a flow cytometer.

Experimental Workflow for Shedding Assay Experimental Workflow for Shedding Assay start Start: Cell Culture / Isolation prep Cell Preparation (Wash, Count, Resuspend) start->prep inhibitor Pre-incubation with this compound or Vehicle Control prep->inhibitor stimulus Stimulation with PMA or Unstimulated Control inhibitor->stimulus staining Staining with Fluorochrome- conjugated Antibody (e.g., anti-CD62L) stimulus->staining acquisition Data Acquisition (Flow Cytometer) staining->acquisition analysis Data Analysis (Gating and Quantification) acquisition->analysis end End: Results analysis->end

Caption: Logical workflow for a flow cytometry-based shedding assay.

Detailed Protocols

Protocol 1: General Flow Cytometry-Based Shedding Assay in HEK293 Cells

This protocol describes a general method for assessing the shedding of a transfected or endogenously expressed protein from the surface of HEK293 cells.

Materials:

  • HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • PBS (Phosphate-Buffered Saline)

  • Cell dissociation solution (e.g., Trypsin-EDTA or Accutase)

  • This compound (stock solution in DMSO)

  • PMA (Phorbol 12-myristate 13-acetate, stock solution in DMSO)

  • Fluorochrome-conjugated primary antibody against the protein of interest

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • 96-well round-bottom plate or flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture: Culture HEK293 cells in appropriate flasks until they reach 80-90% confluency. If assessing a transfected protein, perform transfection 24-48 hours prior to the assay.

  • Cell Preparation: a. Aspirate the culture medium and wash the cells once with PBS. b. Add cell dissociation solution and incubate at 37°C until cells detach. c. Neutralize the dissociation solution with complete culture medium and transfer the cell suspension to a conical tube. d. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in assay medium (e.g., serum-free DMEM). e. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.

  • Inhibitor Treatment: a. Aliquot 100 µL of the cell suspension into each well of a 96-well plate or into flow cytometry tubes. b. Prepare serial dilutions of this compound in assay medium. Add the desired volume of the diluted inhibitor to the cells. For the vehicle control, add the same volume of assay medium with DMSO. c. Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.

  • Stimulation: a. Prepare a working solution of PMA in assay medium. Add the appropriate volume to the stimulated wells. For unstimulated controls, add the same volume of assay medium. A final PMA concentration of 50-100 ng/mL is a common starting point. b. Incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Antibody Staining: a. Stop the reaction by adding 1 mL of cold flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes at 4°C. b. Discard the supernatant and resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated amount of the fluorochrome-conjugated antibody. c. Incubate for 30 minutes at 4°C in the dark.

  • Washing and Resuspension: a. Add 1 mL of staining buffer to each well/tube and centrifuge at 300 x g for 5 minutes. b. Discard the supernatant and repeat the wash step. c. Resuspend the final cell pellet in 200-400 µL of staining buffer for flow cytometry analysis.

  • Data Acquisition and Analysis: a. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample. b. Gate on the live, single-cell population and analyze the median fluorescence intensity (MFI) of the stained protein for each condition.

Protocol 2: CD62L Shedding Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is specifically for measuring the shedding of CD62L from human lymphocytes.[3]

Materials:

  • Human whole blood collected in heparin or EDTA tubes

  • Ficoll-Paque or other density gradient medium

  • PBS

  • RPMI 1640 medium

  • This compound (stock solution in DMSO)

  • PMA (stock solution in DMSO)

  • Fluorochrome-conjugated anti-human CD62L antibody

  • Fluorochrome-conjugated antibodies to identify lymphocyte subsets (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Flow cytometry staining buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Carefully collect the buffy coat layer containing the PBMCs. e. Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the PBMCs in RPMI 1640 medium and perform a cell count. Adjust the concentration to 2 x 10⁶ cells/mL.

  • Inhibitor Treatment: a. Aliquot 500 µL of the PBMC suspension into flow cytometry tubes. b. Add this compound to the desired final concentration (e.g., 5 µM). For the vehicle control, add the equivalent volume of DMSO.[2] c. Pre-incubate for 30 minutes at 37°C.

  • Stimulation: a. Add PMA to a final concentration of 50 ng/mL to the stimulated tubes. b. Incubate for 30 minutes at 37°C.

  • Antibody Staining: a. Stop the reaction by placing the tubes on ice and adding 2 mL of cold flow cytometry staining buffer. b. Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant. c. Resuspend the cell pellet in 100 µL of staining buffer containing the anti-CD62L antibody and other lymphocyte markers. d. Incubate for 30 minutes at 4°C in the dark.

  • Washing and Resuspension: a. Wash the cells twice with 2 mL of cold staining buffer. b. Resuspend the final cell pellet in 300 µL of staining buffer for analysis.

  • Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Gate on the lymphocyte population based on forward and side scatter, then further gate on specific T-cell subsets (e.g., CD3+, CD4+, CD8+). c. Determine the MFI of CD62L for each condition within the gated populations.

Data Analysis and Interpretation

The primary output of this assay is the Median Fluorescence Intensity (MFI) of the cell surface marker. A decrease in MFI in the PMA-stimulated sample compared to the unstimulated control indicates shedding. The percentage of shedding can be calculated as follows:

% Shedding = (1 - (MFI_stimulated / MFI_unstimulated)) * 100

The inhibitory effect of this compound is determined by its ability to prevent the PMA-induced decrease in MFI. The percentage of inhibition can be calculated as:

% Inhibition = ((MFI_inhibitor+stimulus - MFI_stimulus) / (MFI_unstimulated - MFI_stimulus)) * 100

By testing a range of this compound concentrations, a dose-response curve can be generated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of shedding) can be determined.

References

Application Notes and Protocols: Preparation of BMS-566394 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of BMS-566394 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective inhibitor of TNF-α converting enzyme (TACE), a key enzyme in the production of tumor necrosis factor-alpha (TNF-α).[1][2] Proper preparation of a stock solution is critical for accurate and reproducible experimental results in downstream applications. This guide summarizes the key physicochemical properties of this compound and outlines a step-by-step procedure for its dissolution in DMSO.

Physicochemical Properties and Storage

A summary of the essential data for this compound is presented in the table below. This information is critical for calculating the required mass of the compound to achieve a desired stock solution concentration.

ParameterValueSource
Molecular Weight 462.43 g/mol [2]
Chemical Formula C₂₂H₂₁F₃N₄O₄[1][2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage (Powder) -20°C for long term (months to years) or 0-4°C for short term (days to weeks)[2]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro experiments. Adjust the calculations accordingly for a different desired concentration.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Calculate the Required Mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 462.43 g/mol x 1000 mg/g = 4.62 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out the calculated mass (e.g., 4.62 mg) of this compound powder and add it to the tube.

  • Adding DMSO:

    • Add the desired volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Workflow and Signaling Pathway Diagrams

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage start Start calculate Calculate required mass of this compound start->calculate weigh Weigh this compound powder calculate->weigh add_dmso Add DMSO to powder weigh->add_dmso dissolve Vortex to dissolve add_dmso->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for use store->end

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.

This compound Mechanism of Action

G TACE TACE (TNF-α Converting Enzyme) soluble_TNF Soluble TNF-α (Active) TACE->soluble_TNF Cleavage pro_TNF pro-TNF-α pro_TNF->TACE Substrate inflammation Inflammatory Response soluble_TNF->inflammation BMS566394 This compound BMS566394->TACE Inhibition

Caption: The inhibitory effect of this compound on the TACE-mediated cleavage of pro-TNF-α.

References

BMS-566394: Applications in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

BMS-566394 is a potent and highly selective inhibitor of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). As a key sheddase, ADAM17 plays a crucial role in the release of various cell surface proteins, including the pro-inflammatory cytokine TNF-α and cell surface receptors involved in immune cell function. This makes this compound a valuable tool for investigating the biological roles of ADAM17 and for exploring its therapeutic potential in a range of immunological and inflammatory disorders.

The primary applications of this compound in immunology research revolve around its ability to modulate inflammatory responses by inhibiting TNF-α production and to preserve the function of immune effector cells, particularly Natural Killer (NK) cells, by preventing the shedding of key surface receptors.

Key Applications:

  • Inhibition of TNF-α Release: this compound effectively blocks the cleavage of membrane-bound pro-TNF-α to its soluble, active form. This makes it a powerful tool for studying the downstream effects of TNF-α in inflammatory models and for assessing the therapeutic potential of TACE inhibition in diseases such as rheumatoid arthritis.

  • Enhancement of NK Cell Effector Function: By inhibiting ADAM17-mediated shedding of CD16 (FcγRIIIa) and CD62L (L-selectin) from the surface of NK cells, this compound preserves their antibody-dependent cell-mediated cytotoxicity (ADCC) capabilities and their ability to home to secondary lymphoid organs. This has significant implications for cancer immunotherapy and infectious disease research.

  • Investigation of ADAM17 Substrate Biology: The high selectivity of this compound allows researchers to dissect the specific roles of ADAM17 in cleaving a wide array of substrates beyond TNF-α and CD16, thereby elucidating novel regulatory mechanisms in the immune system.

Quantitative Data

The following table summarizes the inhibitory potency and selectivity of a potent and selective TACE inhibitor developed by Bristol-Myers Squibb, which is structurally related to this compound.

TargetIC50 (nM)Selectivity vs. TACE
TACE (in whole blood) 0.02 -
MMP-1 (Interstitial Collagenase)> 4,949> 247,450-fold
MMP-2 (Gelatinase A)3,333166,650-fold
MMP-3 (Stromelysin-1)1638,150-fold
MMP-8 (Neutrophil Collagenase)79539,750-fold
MMP-9 (Gelatinase B)> 2,128> 106,400-fold
MMP-13 (Collagenase 3)16,083804,150-fold

Data is for a representative potent and selective TACE inhibitor from Bristol-Myers Squibb[1].

Signaling Pathways and Experimental Workflows

ADAM17/TACE Signaling and Inhibition by this compound

ADAM17_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space pro_TNF pro-TNF-α ADAM17 ADAM17 (TACE) pro_TNF->ADAM17 substrate CD16 CD16 CD16->ADAM17 substrate CD62L CD62L CD62L->ADAM17 substrate soluble_TNF Soluble TNF-α (Pro-inflammatory) ADAM17->soluble_TNF cleavage soluble_CD16 Soluble CD16 ADAM17->soluble_CD16 shedding soluble_CD62L Soluble CD62L ADAM17->soluble_CD62L shedding BMS566394 This compound BMS566394->ADAM17 inhibits

ADAM17/TACE signaling and this compound inhibition.
Experimental Workflow: Inhibition of TNF-α Production in Whole Blood

TNF_alpha_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis blood_collection Collect whole blood (Heparin anticoagulant) dilution Dilute blood 1:5 with RPMI-1640 blood_collection->dilution add_bms Add this compound (or vehicle control) dilution->add_bms add_lps Add LPS (e.g., 10 ng/mL) to stimulate TNF-α production add_bms->add_lps incubation Incubate at 37°C (e.g., 4-6 hours) add_lps->incubation centrifuge Centrifuge to separate plasma incubation->centrifuge elisa Measure TNF-α in plasma by ELISA centrifuge->elisa data_analysis Analyze data and calculate % inhibition elisa->data_analysis

Workflow for TNF-α inhibition assay.
Experimental Workflow: Analysis of NK Cell CD16/CD62L Shedding

NK_Shedding_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis pbmc_isolation Isolate PBMCs from whole blood nk_isolation Isolate NK cells (optional, for higher purity) pbmc_isolation->nk_isolation add_bms Pre-incubate with this compound (e.g., 5-10 µM) or vehicle nk_isolation->add_bms stimulate Stimulate NK cells (e.g., PMA/Ionomycin or target cells) add_bms->stimulate incubation Incubate at 37°C stimulate->incubation stain_antibodies Stain with fluorescently labeled anti-CD3, anti-CD56, anti-CD16, and anti-CD62L antibodies incubation->stain_antibodies flow_cytometry Acquire data on a flow cytometer stain_antibodies->flow_cytometry gating Gate on NK cells (CD3-CD56+) and analyze CD16 and CD62L expression flow_cytometry->gating

Workflow for NK cell shedding analysis.

Experimental Protocols

Protocol 1: Inhibition of TNF-α Production in LPS-Stimulated Human Whole Blood

Objective: To determine the potency of this compound in inhibiting the release of TNF-α from human whole blood stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • RPMI-1640 medium

  • Heparinized vacutainer tubes

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Plate reader

Procedure:

  • Blood Collection: Draw fresh human blood into heparinized tubes.

  • Blood Dilution: Dilute the whole blood 1:5 with pre-warmed RPMI-1640 medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in RPMI-1640 to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Setup:

    • Add 225 µL of the diluted whole blood to each well of a 96-well plate.[2]

    • Add 25 µL of the this compound dilutions or vehicle control (RPMI-1640 with 0.1% DMSO) to the appropriate wells.[2]

    • Mix gently by pipetting.

  • Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 10 ng/mL to all wells except the negative control wells (add 10 µL of RPMI-1640 instead).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.[3][4]

  • Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes at room temperature to pellet the blood cells.

  • TNF-α Measurement: Carefully collect the supernatant (plasma) and measure the TNF-α concentration using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Analysis of NK Cell CD16 and CD62L Shedding by Flow Cytometry

Objective: To assess the ability of this compound to prevent the activation-induced shedding of CD16 and CD62L from the surface of human NK cells.

Materials:

  • This compound

  • Ficoll-Paque

  • RPMI-1640 complete medium (with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • Fluorescently labeled monoclonal antibodies: anti-CD3, anti-CD56, anti-CD16, anti-CD62L

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh heparinized human blood by density gradient centrifugation using Ficoll-Paque.[5]

  • Cell Culture: Resuspend the PBMCs in RPMI-1640 complete medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment:

    • Aliquot the cell suspension into flow cytometry tubes.

    • Add this compound to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO).

    • Pre-incubate for 30 minutes at 37°C.

  • NK Cell Stimulation:

    • Add a stimulant to induce shedding, such as PMA (50 ng/mL) and Ionomycin (1 µg/mL).

    • Incubate for 1-2 hours at 37°C.

  • Antibody Staining:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently labeled antibodies (anti-CD3, anti-CD56, anti-CD16, anti-CD62L).

    • Incubate for 30 minutes on ice in the dark.

  • Data Acquisition:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 300 µL of FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Identify the NK cell population as CD3-negative, CD56-positive cells.

    • Analyze the mean fluorescence intensity (MFI) of CD16 and CD62L on the NK cell population for each treatment condition.

    • Compare the MFI of CD16 and CD62L in the this compound-treated samples to the vehicle-treated, stimulated control to determine the extent of shedding inhibition.

Protocol 3: In Vivo Administration of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

  • This compound

  • DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • CIA Induction:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen with IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.[6]

  • Treatment Protocol:

    • Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 24-28).

    • Administer this compound orally (e.g., by gavage) once or twice daily at a predetermined dose (e.g., 10-50 mg/kg). The exact dose and frequency should be determined in preliminary pharmacokinetic and pharmacodynamic studies.

  • Arthritis Assessment:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (0 = normal, 1 = mild swelling/redness of one joint, 2 = moderate swelling/redness of multiple joints, 3 = severe swelling/redness of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Measure paw thickness using calipers.

    • Record body weight regularly.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 42), euthanize the mice.

    • Collect blood for analysis of inflammatory cytokines (e.g., TNF-α) and anti-collagen antibodies.

    • Harvest paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: Compare the arthritis scores, paw thickness, body weight changes, and histological parameters between the this compound-treated group and the vehicle-treated control group to determine the therapeutic efficacy of the compound.

Note on T and B Lymphocyte Effects:

While the primary focus of this compound research has been on myeloid cells and NK cells, its mechanism of action suggests potential indirect effects on T and B lymphocytes. By inhibiting TNF-α, a key cytokine in lymphocyte activation and differentiation, this compound could modulate T and B cell responses in inflammatory settings. For instance, TNF-α is involved in the germinal center reaction, which is crucial for B cell affinity maturation and the generation of long-lived plasma cells.[7] Additionally, some studies suggest that activated CD4+CD25+ T cells can selectively kill B lymphocytes, a process that could be influenced by the local cytokine milieu.[8] Further research is warranted to directly investigate the effects of this compound on T and B cell proliferation, differentiation, and function.[9]

References

Application Notes and Protocols: Measuring TNF-α Inhibition by BMS-566394 using an ELISA Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting TNF-α activity has become a cornerstone of therapeutic intervention for these conditions. BMS-566394 is a potent and selective inhibitor of TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is the primary sheddase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to its soluble, biologically active form. By inhibiting TACE, this compound effectively reduces the production of soluble TNF-α, thereby mitigating its downstream inflammatory effects.

This document provides a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on TNF-α production in a cell-based assay. The protocol utilizes lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells as an in vitro model for inflammation.

Principle of the Assay

This protocol employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human TNF-α is pre-coated onto a microplate. Standards and cell culture supernatants are pipetted into the wells, allowing any TNF-α present to be bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for human TNF-α is added. Following another wash, a substrate solution is added, and color develops in proportion to the amount of TNF-α bound. The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of TNF-α in the samples is determined by interpolating from a standard curve. The inhibitory effect of this compound is assessed by the dose-dependent reduction in TNF-α concentration in the treated cell culture supernatants.

Data Presentation

The inhibitory activity of this compound on TACE is typically quantified by its half-maximal inhibitory concentration (IC50). While the specific IC50 for this compound is not publicly available, a related potent and selective TACE inhibitor from Bristol-Myers Squibb has been reported with the following activity.

CompoundAssay TypeTargetIC50
TACE Inhibitor (Compound [I])Whole Blood AssayTACE0.02 nM[1]

Signaling Pathway and Inhibition

The following diagram illustrates the TNF-α signaling pathway and the mechanism of inhibition by this compound.

TNF_pathway cluster_cell Macrophage/Monocyte cluster_receptor Target Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates proTNF pro-TNF-α (membrane-bound) NFkB->proTNF induces expression TACE TACE (ADAM17) proTNF->TACE substrate for solTNF Soluble TNF-α TACE->solTNF cleaves to release BMS This compound BMS->TACE inhibits TNFR TNF Receptor solTNF->TNFR binds Inflammation Inflammatory Response TNFR->Inflammation triggers

Caption: TNF-α signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the inhibition of TNF-α production by this compound.

ELISA_Workflow cluster_prep Cell Culture and Treatment cluster_elisa ELISA Protocol cluster_analysis Data Analysis A Seed THP-1 cells in a 96-well plate B Pre-treat with various concentrations of this compound A->B C Stimulate with LPS to induce TNF-α production B->C D Incubate for 4-6 hours C->D E Collect cell culture supernatants D->E F Add supernatants and standards to anti-TNF-α coated plate E->F G Incubate and wash F->G H Add detection antibody G->H I Incubate and wash H->I J Add Streptavidin-HRP I->J K Incubate and wash J->K L Add substrate and stop solution K->L M Read absorbance at 450 nm L->M N Generate standard curve M->N O Calculate TNF-α concentration N->O P Determine % inhibition and IC50 of this compound O->P

Caption: Experimental workflow for TNF-α inhibition ELISA.

Experimental Protocols

Materials and Reagents
  • Human monocytic cell line (THP-1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, substrate, and wash buffers)

  • 96-well cell culture plates

  • 96-well ELISA plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader with a 450 nm filter

Cell Culture and Treatment
  • Cell Maintenance: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed THP-1 cells into a 96-well flat-bottom culture plate at a density of 5 x 10^5 cells/mL in a final volume of 100 µL per well.[2]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

  • Pre-treatment: Add 50 µL of the diluted this compound or vehicle control (culture medium with 0.1% DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a working solution of LPS in culture medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL.[2] For the negative control wells, add 50 µL of culture medium without LPS.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[2][3]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants for TNF-α measurement. Supernatants can be assayed immediately or stored at -80°C.

ELISA Protocol

Note: This is a general protocol. Refer to the manufacturer's instructions for the specific ELISA kit being used.

  • Reagent Preparation: Prepare all reagents, working standards, and wash buffer as instructed in the ELISA kit manual.

  • Plate Preparation: If the ELISA plate is not pre-coated, coat the wells with the capture antibody overnight at 4°C. Wash the plate with wash buffer. Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Adding Samples and Standards: Add 100 µL of the prepared standards and collected cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of each well and wash the plate 3-4 times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 5.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as described in step 5.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark, or until color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the optical density of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Data Analysis
  • Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding TNF-α concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • TNF-α Concentration: Determine the concentration of TNF-α in each sample by interpolating its mean absorbance value from the standard curve.

  • Percentage Inhibition: Calculate the percentage of TNF-α inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (TNF-α concentration in treated sample / TNF-α concentration in vehicle control)] x 100

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of TNF-α production, can be determined from the resulting dose-response curve using non-linear regression analysis.

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory activity of this compound on TNF-α production using a cell-based assay and ELISA. This method is a robust and reliable tool for characterizing the potency of TACE inhibitors and can be adapted for screening other potential anti-inflammatory compounds. Accurate and reproducible data generated from this protocol can significantly contribute to the pre-clinical development of novel therapeutics for inflammatory diseases.

References

Application Notes and Protocols: In Vivo Dosing of BMS-566394 in a Mouse Model of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BMS-566394 is a potent and selective inhibitor of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] TACE is a critical enzyme in the inflammatory cascade, responsible for the shedding of the pro-inflammatory cytokine TNF-α from its membrane-bound precursor to its soluble, active form. By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, a key mediator of inflammation. This mechanism of action makes this compound a valuable tool for investigating the role of TACE in various inflammatory disease models.

These application notes provide a representative protocol for the in vivo administration of a selective TACE inhibitor, using this compound as a primary example, in a lipopolysaccharide (LPS)-induced acute mouse model of inflammation. It is important to note that publicly available literature detailing specific in vivo dosing regimens for this compound is limited. Therefore, the following protocols are based on established methodologies for other selective TACE inhibitors and related compounds in similar inflammatory models. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration of this compound for their specific experimental conditions.

Signaling Pathway of TACE Inhibition

The primary mechanism of action of this compound is the inhibition of TACE (ADAM17), which prevents the cleavage and release of soluble TNF-α. This, in turn, reduces the activation of downstream inflammatory signaling pathways.

TACE_Inhibition_Pathway cluster_membrane Cell Membrane pro_TNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α (active) pro_TNF->sTNF Cleavage TACE TACE (ADAM17) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->pro_TNF Upregulates BMS_566394 This compound BMS_566394->TACE Inhibits TNFR TNF Receptor sTNF->TNFR Binds to Inflammatory_Response Downstream Inflammatory Response (e.g., cytokine release, NF-κB activation) TNFR->Inflammatory_Response Activates

Figure 1: Simplified signaling pathway of TACE inhibition by this compound.

Representative In Vivo Dosing Information for TACE Inhibitors

CompoundModelSpeciesDoseRoute of AdministrationDosing FrequencyReference
GW3333 Adjuvant-induced arthritisRatUp to 80 mg/kgOral (gavage)Twice daily[2]
ER-886046 Collagen antibody-induced arthritisMouse100-200 mg/kgOral (gavage)Once daily[1]
TMI-1 LPS-induced acute inflammationMouseNot specifiedNot specifiedNot specified[3]
ONO-4817 DSS-induced colitisMouse30 mg/kgOral (gavage)Once daily

Experimental Protocols

Protocol 1: LPS-Induced Acute Inflammation in Mice

This protocol describes a general procedure for evaluating the efficacy of a TACE inhibitor, such as this compound, in an acute model of systemic inflammation induced by lipopolysaccharide (LPS).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free saline

  • 8-12 week old C57BL/6 or BALB/c mice

  • Syringes and needles for oral gavage and intraperitoneal (IP) injection

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • ELISA kits for murine TNF-α

Experimental Workflow:

LPS_Workflow Acclimatize Acclimatize Mice (1 week) Group Randomize into Treatment Groups (n=8-10 per group) Acclimatize->Group Dose Administer this compound (or vehicle) via oral gavage Group->Dose Wait Wait 1-2 hours Dose->Wait Induce Induce Inflammation with LPS (IP injection) Wait->Induce Monitor Monitor Clinical Signs (e.g., lethargy, piloerection) Induce->Monitor Collect Collect Blood Samples (e.g., at 1, 2, 4, 6 hours post-LPS) Monitor->Collect Analyze Analyze Plasma TNF-α levels by ELISA Collect->Analyze CIA_Workflow Immunization1 Day 0: Primary Immunization (Collagen in CFA) Immunization2 Day 21: Booster Immunization (Collagen in IFA) Immunization1->Immunization2 Onset Monitor for Arthritis Onset (Days 24-28) Immunization2->Onset Group Group Mice Based on Arthritis Score Onset->Group Treatment Initiate Daily Dosing: This compound or Vehicle Group->Treatment Assessment Regularly Assess: - Clinical Score - Paw Thickness Treatment->Assessment Termination Day 42-49: Terminate Experiment Collect Paws for Histology Assessment->Termination Analysis Histological Analysis of Joint Inflammation and Damage Termination->Analysis

References

Application Note & Protocol: A Cell-Based Assay for Screening TACE (ADAM17) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a key membrane-bound sheddase responsible for the proteolytic release of a wide variety of cell surface proteins.[1][2] Its most prominent substrate is the precursor form of Tumor Necrosis Factor-alpha (pro-TNF-α), a potent pro-inflammatory cytokine.[1][3] The cleavage of membrane-bound pro-TNF-α by TACE releases the soluble, active form of TNF-α, which is a critical mediator of inflammation and is implicated in a range of autoimmune diseases such as rheumatoid arthritis.[1][4]

Beyond TNF-α, TACE cleaves a multitude of other substrates, including growth factors, cytokines, receptors, and adhesion molecules, playing a central role in various signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and Notch signaling pathways.[1][3][5] Given its crucial role in inflammatory processes, TACE has emerged as a significant therapeutic target. The development of potent and selective TACE inhibitors is a key strategy for controlling chronic inflammation.

BMS-566394 is a potent and selective inhibitor of TACE.[6][7] By inhibiting the enzymatic activity of TACE, it effectively reduces the production and release of soluble TNF-α.[6] This application note describes a robust cell-based assay designed for the screening and characterization of TACE inhibitors, using this compound as a reference compound. The assay measures the release of TNF-α from stimulated human monocytic cells, providing a physiologically relevant system for evaluating inhibitor potency.

TACE Signaling and Inhibition Pathway

TACE is a transmembrane metalloprotease that cleaves the ectodomains of various cell surface proteins. The canonical pathway involves the cleavage of pro-TNF-α. Upon cellular stimulation (e.g., by lipopolysaccharide, LPS), TACE becomes activated and cleaves pro-TNF-α at a specific site, releasing the soluble TNF-α ectodomain into the extracellular space. This soluble TNF-α can then bind to its receptors (TNFR1, TNFR2) on target cells, initiating downstream inflammatory signaling cascades. TACE inhibitors like this compound act by binding to the active site of the enzyme, preventing the cleavage of pro-TNF-α and thereby blocking the release of soluble TNF-α.

TACE_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space proTNF pro-TNF-α (Membrane-bound) sTNF Soluble TNF-α proTNF->sTNF Cleavage TACE TACE (ADAM17) TACE->proTNF TNFR TNF Receptor (TNFR1/2) sTNF->TNFR Binding Inflammation Inflammatory Response TNFR->Inflammation Signal Transduction Inhibitor This compound (TACE Inhibitor) Inhibitor->TACE Inhibition

Caption: TACE-mediated TNF-α release and inhibition.

Assay Principle

This cell-based assay quantifies the inhibitory effect of compounds on TACE activity by measuring the amount of TNF-α released into the cell culture supernatant. The human monocytic cell line, THP-1, is used as it endogenously expresses TACE and pro-TNF-α. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate the cells, leading to the activation of TACE and subsequent shedding of TNF-α.[8]

The concentration of soluble TNF-α in the supernatant is measured using a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[9][10] In the presence of a TACE inhibitor, the cleavage of pro-TNF-α is blocked, resulting in a dose-dependent decrease in the amount of soluble TNF-α detected. The potency of the inhibitor is determined by calculating its IC50 value (the concentration required to inhibit TNF-α release by 50%).

Materials and Reagents

Material/ReagentSupplier (Example)Catalog # (Example)
THP-1 cell lineATCCTIB-202
RPMI-1640 MediumThermo Fisher Scientific11875093
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Lipopolysaccharide (LPS)Sigma-AldrichL4391
This compoundMedKoo Biosciences201207
Human TNF-α ELISA KitThermo Fisher Scientific88-7346
96-well cell culture platesCorning3596
Reagent reservoirsVWR41428-156
Microplate readerBMG LABTECHCLARIOstar
Microplate washerBioTek405 TS

Experimental Protocol

The following protocol outlines the steps for screening TACE inhibitors using the THP-1 cell line.

Workflow A 1. Cell Culture Seed THP-1 cells into a 96-well plate (4.8 x 10^4 cells/well) B 2. Compound Addition Add serial dilutions of this compound or test compounds to wells A->B C 3. Incubation (Pre-treatment) Incubate for 1 hour at 37°C B->C D 4. Stimulation Add LPS to a final concentration of 1 µg/mL to all wells (except negative control) C->D E 5. Incubation (Release) Incubate for 17-18 hours at 37°C D->E F 6. Supernatant Collection Centrifuge plate and carefully collect the supernatant E->F G 7. TNF-α Quantification (ELISA) Perform ELISA on supernatants according to kit instructions F->G H 8. Data Analysis Measure absorbance at 450 nm. Calculate IC50 values G->H

References

Troubleshooting & Optimization

BMS-566394 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of BMS-566394 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a cell-surface metalloproteinase responsible for the "shedding" of the extracellular domains of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α. By inhibiting TACE, this compound blocks the release of soluble TNF-α and other TACE substrates, thereby modulating inflammatory and signaling pathways.

Q2: What are the different forms of this compound and how do they differ in solubility?

This compound can exist in two primary forms: an anhydrate and a dihydrate. The anhydrate form is less stable but exhibits approximately four times the kinetic solubility and intrinsic dissolution rate compared to the more stable dihydrate form. In aqueous suspensions, the anhydrate form readily converts to the dihydrate form.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is a powerful organic solvent capable of dissolving a wide array of organic materials.[3][4]

Q4: How should I store the solid compound and its stock solutions?

Solid this compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for longer-term storage.

Troubleshooting Guide: Solubility Issues

Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS) or cell culture medium.

This is a common issue for hydrophobic compounds like this compound. The rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous environment can cause the compound to "crash out" of solution.

Solutions:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume.

  • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous solution while gently vortexing or stirring. This gradual introduction helps to prevent localized high concentrations of the compound.

  • Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity.

  • Use of Excipients: The addition of cellulose (B213188) ether polymers such as hydroxypropyl cellulose (HPC), hydroxypropyl methylcellulose (B11928114) (HPMC), or methylcellulose (MC) can inhibit the transformation of the more soluble anhydrate form to the less soluble dihydrate form in aqueous suspensions.[1]

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experimenting with the pH of your aqueous buffer might improve the solubility of this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSOSoluble[2]Recommended for stock solutions. Specific quantitative data is not readily available, but a concentration of at least 2 mg/mL is achievable for many similar small molecules.
Aqueous Buffers (e.g., PBS)Poorly solubleProne to precipitation, especially at higher concentrations. The dihydrate form is less soluble than the anhydrate form.[1]
EthanolPotentially solubleCan be used as a co-solvent, but compatibility with the experimental system must be verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 462.43 g/mol )[2]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.62 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock from 4.62 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (to no more than 37°C) may aid dissolution but should be done with caution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Intermediate Dilution (100 µM): Prepare a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. To do this, add 1 µL of the 10 mM DMSO stock to 99 µL of the medium. Mix gently by pipetting up and down.

  • Final Dilution (1 µM): Prepare a 1:100 final dilution of the 100 µM intermediate solution. Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium to obtain a final volume of 1 mL.

  • Final DMSO Concentration: This two-step dilution results in a final DMSO concentration of 0.01%, which is well below the generally accepted non-toxic limit for most cell lines.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation and degradation.

Signaling Pathway and Experimental Workflow Diagrams

TACE_ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling TACE TACE (ADAM17) sTNFa Soluble TNF-α TACE->sTNFa Cleavage sEGFR_Ligands Soluble EGFR Ligands TACE->sEGFR_Ligands Cleavage sOther_Substrates Soluble Substrates TACE->sOther_Substrates Cleavage Pro_TNFa pro-TNF-α Pro_TNFa->TACE Substrate EGFR_Ligands EGFR Ligands (e.g., TGF-α, Amphiregulin) EGFR_Ligands->TACE Substrate Other_Substrates Other Substrates (e.g., L-selectin, IL-6R) Other_Substrates->TACE Substrate Inflammation Inflammation sTNFa->Inflammation Cell_Proliferation Cell Proliferation & Survival sEGFR_Ligands->Cell_Proliferation Cell_Adhesion Cell Adhesion & Migration sOther_Substrates->Cell_Adhesion BMS566394 This compound BMS566394->TACE Inhibition Troubleshooting_Workflow Start Precipitation Observed in Aqueous Solution Check_Stock Is the DMSO stock a clear solution? Start->Check_Stock Re_dissolve Re-dissolve stock. Consider gentle warming/sonication. Check_Stock->Re_dissolve No Dilution_Method Review Dilution Protocol Check_Stock->Dilution_Method Yes Re_dissolve->Check_Stock Serial_Dilution Implement serial dilution. Add stock to pre-warmed medium. Dilution_Method->Serial_Dilution Final_Concentration Check final DMSO and compound concentration. Serial_Dilution->Final_Concentration Lower_Concentration Lower final concentration. Keep DMSO < 0.5%. Final_Concentration->Lower_Concentration Too High Consider_Excipients Consider using excipients (e.g., HPMC, HPC). Final_Concentration->Consider_Excipients Optimal Lower_Concentration->Final_Concentration Still_Precipitates Precipitation Persists Consider_Excipients->Still_Precipitates If precipitation continues Contact_Support Contact Technical Support Still_Precipitates->Contact_Support

References

Preventing the transformation of BMS-566394 from anhydrate to dihydrate form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the undesired transformation of BMS-566394 from its anhydrate to the more stable, less soluble dihydrate form.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with the anhydrate form of this compound?

A1: The anhydrate form of this compound readily converts to its dihydrate form in the presence of water, particularly in aqueous suspensions.[1][2] This transformation is problematic because the dihydrate form is significantly less soluble and has a lower dissolution rate, which can negatively impact its bioavailability and therapeutic efficacy.

Q2: How significant is the solubility difference between the anhydrate and dihydrate forms?

A2: The anhydrate form of this compound exhibits approximately a four-fold higher kinetic solubility and intrinsic dissolution rate compared to the dihydrate form.[1][2]

Q3: What conditions promote the transformation to the dihydrate form?

A3: The primary driver for the transformation is the presence of water. Aqueous suspensions are particularly susceptible to this conversion.[1][2] High humidity and certain processing conditions involving water can also initiate and promote the hydration of the anhydrate form.

Q4: How can I prevent the transformation of this compound from its anhydrate to dihydrate form during my experiments?

A4: The addition of certain cellulose (B213188) ether polymers, such as hydroxypropyl cellulose (HPC), hydroxypropyl methylcellulose (B11928114) (HPMC), and methylcellulose (MC), to aqueous suspensions has been shown to inhibit the transformation.[1][2] These polymers stabilize the anhydrate form through molecular interactions. Additionally, using non-aqueous solvents or controlling humidity during handling and storage are crucial preventative measures.

Q5: What is the mechanism behind the stabilizing effect of cellulose ether polymers?

A5: Spectroscopic evidence suggests that the stabilization is due to molecular interactions between this compound and the cellulose ether polymers.[1] These interactions are believed to be a combination of hydrogen bonding between the polar groups of the drug and the polymer, as well as hydrophobic interactions between the drug and the polymer backbone.[1][2]

Q6: Are there other general strategies to improve the stability of hygroscopic compounds like this compound?

A6: Yes, general formulation strategies for moisture-sensitive drugs can be applied. These include:

  • Film Coating: Creating a moisture-barrier film around the solid drug.[3]

  • Encapsulation: Enveloping the drug with polymers using techniques like spray-drying.[3][4]

  • Co-processing with Excipients: Formulating with hydrophobic excipients to repel water.[3]

  • Crystal Engineering: Transforming the crystal form to a less hygroscopic one, though in this case, the anhydrate is the desired form.[3]

Q7: How should I store the solid powder of this compound?

A7: To maintain its anhydrate form, this compound solid powder should be stored in a dry and dark environment.[5] For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the recommended temperature is -20°C.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of solubility/dissolution rate of this compound in an aqueous formulation over time. Transformation of the anhydrate to the dihydrate form.1. Incorporate a stabilizing polymer (HPC, HPMC, or MC) into your aqueous suspension. 2. If possible, consider using a non-aqueous solvent system. 3. Verify the solid form using PXRD or DSC to confirm the presence of the dihydrate.
Inconsistent results in bioassays. Variability in the solid form of this compound used in different experimental runs.1. Routinely check the solid form of your starting material using PXRD or DSC. 2. Ensure consistent use of stabilizing excipients if working in an aqueous medium. 3. Strictly control environmental humidity during sample preparation.
Difficulty in handling the solid powder due to clumping. Moisture absorption from the environment.1. Handle the solid powder in a low-humidity environment (e.g., a glove box with a desiccant). 2. Store the compound in a tightly sealed container with a desiccant.

Quantitative Data Summary

Table 1: Comparison of Anhydrate and Dihydrate Properties of this compound

PropertyAnhydrate FormDihydrate FormReference
Kinetic Solubility ~4x higherLower[1][2]
Intrinsic Dissolution Rate ~4x higherLower[1][2]
Thermodynamic Stability in Aqueous Media Less stableMore stable[1][2]

Experimental Protocols

Protocol 1: Monitoring Anhydrate to Dihydrate Transformation using Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Prepare a slurry of this compound anhydrate in the aqueous medium of interest (with and without stabilizing polymers).

  • Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the slurry.

  • Sample Isolation: Immediately filter the aliquot to separate the solid from the liquid.

  • Drying: Gently dry the solid material under vacuum at a controlled temperature to remove residual solvent without inducing further phase changes.

  • PXRD Analysis: Acquire the PXRD pattern of the dried solid.

  • Data Analysis: Compare the obtained PXRD patterns with the reference patterns for the pure anhydrate and dihydrate forms to determine the extent of conversion.

Protocol 2: Preparation of a Stabilized Aqueous Suspension of this compound
  • Polymer Solution Preparation: Prepare a stock solution of the chosen cellulose ether polymer (e.g., 1% w/v HPMC) in deionized water.

  • Dispersion: Gradually add the this compound anhydrate powder to the polymer solution while stirring to ensure a homogenous dispersion.

  • Sonication (Optional): If necessary, sonicate the suspension briefly to break up any agglomerates.

  • Equilibration: Allow the suspension to equilibrate under the desired experimental conditions.

  • Monitoring: Monitor the solid form over time using appropriate analytical techniques like PXRD or DSC to confirm the stability of the anhydrate form.

Visualizations

G cluster_0 Transformation Pathway Anhydrate This compound (Anhydrate) Dihydrate This compound (Dihydrate) Anhydrate->Dihydrate + Water (Aqueous Environment)

Caption: Transformation of this compound from anhydrate to dihydrate form in an aqueous environment.

G cluster_1 Inhibition of Transformation cluster_2 Mechanism Anhydrate This compound (Anhydrate) Stabilized Stabilized Anhydrate-Polymer Complex Anhydrate->Stabilized Polymer Cellulose Ether Polymer (HPC, HPMC, MC) Polymer->Stabilized Interactions Molecular Interactions (Hydrogen Bonding & Hydrophobic) Stabilized->Interactions

Caption: Mechanism of anhydrate stabilization by cellulose ether polymers.

G cluster_workflow Experimental Workflow: Preventing Hydration Start Start with this compound Anhydrate Decision Aqueous Environment Required? Start->Decision NonAqueous Use Non-Aqueous Solvent System Decision->NonAqueous No AddPolymer Add Cellulose Ether Polymer (HPC, HPMC, MC) Decision->AddPolymer Yes Monitor Monitor Solid Form (PXRD, DSC) NonAqueous->Monitor AddPolymer->Monitor End Stable Anhydrate Form Monitor->End

Caption: Decision workflow for preventing this compound anhydrate hydration during experiments.

References

Technical Support Center: Stabilizing BMS-566394 for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stable handling and long-term use of the TACE/ADAM17 inhibitor, BMS-566394, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For experimental use, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO.

Q2: How should I store this compound for long-term use?

A2: For long-term stability, this compound in its solid, powdered form should be stored in a dry, dark environment at -20°C, where it can remain stable for months to years.[1] Stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C for short- to medium-term storage (weeks to months) or at -80°C for extended periods.

Q3: My this compound solution is precipitating in my cell culture medium. What should I do?

A3: Precipitation in aqueous-based cell culture media is a common issue with hydrophobic small molecules. This can be caused by the compound's concentration exceeding its solubility limit in the media or interactions with media components. To troubleshoot this, consider the following:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Optimize the dilution process: When preparing your working solution, add the DMSO stock of this compound to your pre-warmed cell culture medium while gently vortexing. This rapid dispersal can help prevent localized high concentrations that lead to precipitation.

  • Perform a solubility test: Before your main experiment, conduct a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

Q4: Can this compound degrade in aqueous solutions?

A4: Yes, the anhydrate form of this compound can readily convert to a more stable, and potentially less soluble, dihydrate form in aqueous suspensions.[2] This transformation is a key consideration for long-term experiments in aqueous-based media. The stability of the compound can also be affected by factors such as pH, temperature, and exposure to light.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding to media. The concentration of this compound exceeds its solubility in the aqueous media.- Decrease the final working concentration.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.- Perform serial dilutions of the stock solution in the culture medium.
Precipitate forms over time in the incubator. - Temperature fluctuations: Changes in temperature can affect solubility.- pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.- Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time.- Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the compound's stability in the specific cell culture medium over the intended experiment duration.
Loss of compound activity in a cell-based assay. - Degradation in culture medium: The compound may not be stable under the conditions of the cell culture.- Adsorption to plasticware: The compound may adhere to the surfaces of plates and tubes, reducing its effective concentration.- Assess the stability of this compound in your specific culture medium over time using a method like HPLC.- Use low-protein-binding plates and pipette tips.
Inconsistent results between experiments. - Inconsistent solution preparation: Variations in how the stock and working solutions are made.- Variable storage times or conditions: Differences in how long solutions are stored and at what temperatures.- Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines and aliquotting practices.

Quantitative Data Summary

While specific long-term quantitative stability data for this compound is not extensively published, the following tables provide an illustrative summary based on general recommendations for small molecule inhibitors and the available information for this compound.

Table 1: Recommended Storage Conditions and Expected Stability

Form Solvent Storage Temperature Expected Stability
Solid (Powder)N/A-20°C (Dry, Dark)Months to Years[1]
Stock SolutionDMSO0 - 4°C (Short-term)Days to Weeks[1]
-20°C (Long-term)Months[1]
-80°C (Extended-term)> 6 Months
Working SolutionCell Culture Media37°CHours to Days (Highly dependent on media composition and concentration)

Table 2: Illustrative Example of this compound Stability in DMSO at Different Temperatures

Storage Temperature Time Point % Remaining (Illustrative)
4°C1 Week>98%
1 Month~90-95%
-20°C1 Month>99%
6 Months>95%
-80°C6 Months>99%
12 Months>98%

Note: The data in Table 2 is illustrative and should be confirmed by a stability-indicating assay for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Prepare a stock solution of desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO. c. Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution. d. Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of this compound in a solution over time.

  • Preparation of Samples: a. Prepare a solution of this compound at a known concentration (e.g., 10 µM) in the solvent of interest (e.g., DMSO, cell culture medium). b. Divide the solution into multiple aliquots in separate vials, one for each time point. c. Store the vials under the desired storage conditions (e.g., 4°C, -20°C, 37°C).

  • HPLC Analysis: a. At each designated time point (e.g., 0, 24, 48, 72 hours), remove one aliquot. b. If the sample is in cell culture medium, a protein precipitation step (e.g., addition of cold acetonitrile) followed by centrifugation is necessary to remove proteins that can interfere with the analysis. c. Analyze the sample using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for small molecules. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid), run on a gradient. d. Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis: a. Quantify the peak area of this compound at each time point. b. Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0). c. Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

TACE/ADAM17 Signaling Pathway

This compound is a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17. TACE is a sheddase that cleaves the extracellular domains of various membrane-bound proteins, releasing them as soluble factors. A key substrate is pro-Tumor Necrosis Factor-α (pro-TNF-α).

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro_TNF pro-TNF-α (Membrane-bound) soluble_TNF Soluble TNF-α (Released) pro_TNF->soluble_TNF Shedding TACE TACE (ADAM17) TACE->pro_TNF Cleaves BMS This compound BMS->TACE Inhibits TNFR TNF Receptor soluble_TNF->TNFR Binds inflammation Pro-inflammatory Signaling Cascade TNFR->inflammation Activates Stability_Workflow cluster_analysis Time-Point Analysis prep Prepare this compound Solution (Known Concentration) aliquot Aliquot for Time Points prep->aliquot store Store at Desired Conditions (e.g., 4°C, -20°C, 37°C) aliquot->store tp0 T=0 Analysis (HPLC) store->tp0 tp1 T=1 Analysis (HPLC) store->tp1 tp_n T=n Analysis (HPLC) store->tp_n data Quantify Peak Area and Calculate % Remaining tp0->data tp1->data tp_n->data kinetics Determine Degradation Kinetics data->kinetics

References

Optimizing BMS-566394 Incubation Time: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for BMS-566394 to achieve maximal inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective inhibitor of ADAM17, also known as TNF-α converting enzyme (TACE).[1][2] Its primary mechanism involves blocking the enzymatic activity of TACE, which is a key protease responsible for the shedding of various cell surface proteins, including Tumor Necrosis Factor-alpha (TNF-α) and other molecules like CD16 and CD62L from the surface of cells such as Natural Killer (NK) cells.[1] By inhibiting TACE, this compound effectively reduces the release of soluble TNF-α and prevents the downregulation of important cell surface receptors.[1]

Q2: Why is it critical to optimize the incubation time for this compound?

A2: Optimizing the incubation time is a crucial step for obtaining accurate and reproducible results.[3]

  • Insufficient Incubation: A short incubation period may not allow this compound to reach its target and exert its full inhibitory effect, leading to an underestimation of its potency (artificially high IC50 values).[3]

  • Excessive Incubation: Prolonged exposure to any compound, including this compound, could lead to off-target effects or cytotoxicity, confounding the experimental results.[3]

  • Variability: The optimal time can vary significantly based on factors like cell type, cell density, and the specific biological endpoint being measured.[4] Therefore, establishing the optimal incubation time for your specific experimental setup is essential for data consistency.

Q3: What is a recommended starting point for an incubation time-course experiment with this compound?

A3: For initial experiments assessing the direct inhibition of TACE activity, an incubation time ranging from 1 to 4 hours is a reasonable starting point.[4] However, if you are studying downstream cellular effects that result from TACE inhibition, such as changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary.[4] A well-designed time-course experiment is the most effective method to determine the optimal duration for your specific assay.[3][5]

Q4: How does the concentration of this compound affect the optimal incubation time?

A4: The concentration of the inhibitor and the incubation time are often interdependent. Higher concentrations of this compound may produce a more rapid and robust effect, potentially requiring shorter incubation times.[4] Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to observe significant inhibition.[4] It is highly recommended to perform a dose-response experiment in conjunction with a time-course experiment to identify the ideal combination of concentration and incubation time.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for optimizing its incubation time.

cluster_membrane Cell Membrane TACE ADAM17 (TACE) TNFa_sol Soluble TNF-α (Released) TACE->TNFa_sol Cleaves & Releases TNFa_mem pro-TNF-α BMS This compound BMS->TACE Inhibits

Caption: Mechanism of this compound action.

start Start seed 1. Seed Cells in 96-well plate start->seed adhere 2. Allow Cells to Adhere (e.g., 24 hours) seed->adhere treat 3. Treat with Fixed Conc. of this compound adhere->treat incubate 4. Incubate for Various Time Points (e.g., 1, 4, 8, 12, 24h) treat->incubate lyse 5. Lyse Cells / Collect Supernatant (Assay Endpoint) incubate->lyse measure 6. Measure Endpoint (e.g., TNF-α ELISA) lyse->measure analyze 7. Analyze Data & Determine Optimal Time measure->analyze end End analyze->end

Caption: Experimental workflow for time-course analysis.

Experimental Protocol: Determining Optimal Incubation Time

This protocol outlines a time-course experiment to determine the optimal incubation period for this compound in a cell-based assay measuring the inhibition of TNF-α release.

Materials:

  • Cell line known to produce TNF-α (e.g., macrophage-like cell line)

  • This compound

  • Cell culture medium and supplements

  • Stimulant to induce TNF-α production (e.g., Lipopolysaccharide - LPS)

  • 96-well cell culture plates

  • Reagents for quantifying TNF-α (e.g., ELISA kit)

  • Phosphate-buffered saline (PBS)

  • DMSO (for inhibitor stock solution)

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase and will be approximately 80-90% confluent at the end of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.[4]

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in cell culture medium to achieve the desired final concentration. A concentration of 10x the expected IC50 is often a good starting point. Include a vehicle control (medium with the same final concentration of DMSO).[4]

  • Treatment: Remove the old medium from the cells. Add the medium containing the fixed concentration of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the plates at 37°C. The experiment should be designed with multiple time points to capture the full range of inhibition. A typical set of time points could be 0, 1, 2, 4, 8, 12, and 24 hours.

  • Stimulation: At a predetermined time before each endpoint (e.g., 4 hours prior), add the stimulant (e.g., LPS) to the wells to induce TNF-α production.

  • Sample Collection: At each designated time point, collect the cell culture supernatant from the wells. Centrifuge the supernatant to remove any cells or debris and store at -80°C until analysis.

  • Quantification: Measure the concentration of TNF-α in the collected supernatants using an appropriate method, such as an ELISA.

  • Data Analysis: Calculate the percentage of inhibition for each time point relative to the vehicle control. The optimal incubation time is the point at which you observe the maximal inhibition without evidence of cytotoxicity.[5]

Data Presentation

The results from the time-course experiment should be tabulated for clear comparison.

Table 1: Illustrative Time-Course Inhibition of TNF-α Release by this compound (100 nM)

Incubation Time (Hours) TNF-α Concentration (pg/mL) - Vehicle Control TNF-α Concentration (pg/mL) - this compound % Inhibition
1 1502 ± 88 751 ± 45 50%
2 1525 ± 95 457 ± 30 70%
4 1498 ± 76 225 ± 18 85%
8 1510 ± 81 181 ± 15 88%
12 1485 ± 90 178 ± 20 88%
24 1450 ± 110 185 ± 22 87%

Note: Data are representative examples and should be determined experimentally.

Based on this illustrative data, an incubation time of 4-8 hours would be considered optimal, as maximal inhibition is achieved and sustained within this window.

Troubleshooting Guide

Encountering issues during optimization is common. The following guide addresses potential problems.

Table 2: Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Low Inhibition Observed Incubation time is too short: The inhibitor has not had enough time to act.[4] Increase the incubation time. Perform a full time-course experiment as described in the protocol.
Inhibitor concentration is too low: The concentration is insufficient to inhibit the target effectively. Increase the inhibitor concentration. Perform a dose-response experiment.[4]
Inhibitor instability: this compound may be unstable in your specific assay conditions over longer periods. Prepare fresh inhibitor solutions for each experiment. Check for compound stability information.
High Variability Between Replicates Inconsistent cell seeding: Uneven cell numbers across wells lead to variable results.[5] Use a cell counter for accurate seeding. Ensure a homogenous cell suspension before plating.
Pipetting errors: Inconsistent addition of inhibitor or reagents. Use calibrated pipettes. Add reagents to all wells as consistently and quickly as possible.[5]
Edge effects: Wells on the edge of the plate are prone to evaporation.[6] Avoid using the outermost wells of the plate for experimental samples. Fill them with PBS or medium to maintain humidity.
Inhibition Decreases at Later Time Points Inhibitor metabolism: Cells may be metabolizing the inhibitor into an inactive form over time.[7] Consider if a shorter incubation time is sufficient. If longer times are needed, you may need to replenish the medium with fresh inhibitor.

| | Cell death/cytotoxicity: Prolonged exposure may be toxic to the cells, affecting the assay readout. | Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your time-course experiment. Use the lowest effective concentration.[7] |

start Problem: No / Low Inhibition q_time Is incubation time > 4 hours? start->q_time a_time Action: Perform time-course (1h to 24h) q_time->a_time No q_conc Is [this compound] > IC50? q_time->q_conc Yes a_time->q_conc a_conc Action: Perform dose-response to find optimal concentration q_conc->a_conc No q_cell Is cell line responsive to TACE inhibition? q_conc->q_cell Yes a_conc->q_cell a_cell Action: Check TACE expression. Use positive control inhibitor. q_cell->a_cell No end Problem Resolved q_cell->end Yes a_cell->end

Caption: Troubleshooting decision tree for low inhibition.

References

Potential off-target effects of BMS-566394 in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BMS-566394. This resource is designed for researchers, scientists, and drug development professionals to navigate the use of this compound in primary cell experiments, with a specific focus on identifying and mitigating potential off-target effects.

This compound is a potent and selective inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TNF-α Converting Enzyme (TACE).[1] Its primary mechanism of action involves the inhibition of this enzyme, which plays a crucial role in the shedding of various cell surface proteins, including TNF-α, CD16, and CD62L.[1] While this compound is characterized by its high selectivity, it is critical to consider and investigate potential off-target effects, especially in the complex environment of primary cells.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a selective inhibitor like this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, interacts with and modulates the activity of proteins other than its intended target, ADAM17.[2][3] Even for highly selective inhibitors, off-target interactions can occur, particularly at higher concentrations.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[2]

Q2: What are the initial signs that I might be observing off-target effects of this compound in my primary cell experiments?

A2: Common indicators of potential off-target effects include:

  • Unexpected Cytotoxicity: Significant primary cell death or adverse morphological changes at concentrations intended to be specific for ADAM17 inhibition.[2]

  • Inconsistent Phenotypes: The observed cellular phenotype differs from that seen with other structurally distinct ADAM17 inhibitors or with genetic knockdown/knockout of ADAM17.[2]

  • High Effective Concentration: The concentration of this compound required to achieve the desired effect in your primary cells is substantially higher than its reported biochemical IC50 for ADAM17.

  • Unexplained Biological Responses: Observation of cellular responses that are not readily explained by the known downstream consequences of ADAM17 inhibition.

Q3: How can I proactively minimize potential off-target effects of this compound in my experimental design?

A3: To minimize the risk of off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that effectively inhibits ADAM17 activity in your specific primary cell type.[3]

  • Employ a Structurally Unrelated Control: Use a different, well-characterized ADAM17 inhibitor with a distinct chemical structure to confirm that the observed phenotype is consistent.

  • Incorporate Genetic Controls: Whenever possible, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ADAM17 expression and verify that the resulting phenotype matches that observed with this compound treatment.[3]

  • Use an Inactive Control Compound: If available, a structurally similar but biologically inactive analog of this compound can serve as an excellent negative control.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound in primary cells, with a focus on distinguishing on-target from potential off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
High levels of unexpected cell death in primary cultures. The inhibitor may be interacting with essential cellular kinases or other proteins, leading to cytotoxicity.[2][3]1. Perform a detailed dose-response curve to determine the EC50 for the desired activity and the CC50 for cytotoxicity. 2. Compare with a structurally different ADAM17 inhibitor. 3. Assess the health of your primary cells before and after treatment using viability assays (see Protocol 2).
Inconsistent or contradictory results compared to published data for ADAM17 inhibition. Off-target effects may be dominant in your specific primary cell type or experimental conditions.1. Validate the on-target effect by measuring the shedding of a known ADAM17 substrate (e.g., TNF-α, sCD62L). 2. Use genetic knockdown of ADAM17 to see if it phenocopies the inhibitor's effect.[3]
The observed phenotype does not align with the known signaling pathway of ADAM17. This compound might be modulating an unrelated signaling pathway through off-target interactions.1. Perform a phospho-protein array or targeted western blotting to screen for activation or inhibition of major signaling pathways (e.g., MAPK/ERK, PI3K/Akt). 2. Conduct a literature search for potential off-targets of similar chemical scaffolds.

Experimental Protocols

Protocol 1: Western Blot Analysis to Confirm On-Target ADAM17 Inhibition

This protocol allows for the assessment of ADAM17 activity by measuring the levels of a known substrate in cell lysates or supernatants.

Materials:

  • Primary cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against an ADAM17 substrate (e.g., TNF-α, CD62L) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture primary cells and treat with a range of this compound concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Sample Collection:

    • For secreted substrates (e.g., soluble TNF-α), collect the cell culture supernatant.

    • For cell-associated substrates, wash cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (for lysates) or equal volumes (for supernatant) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (for lysates). A decrease in the shed substrate in the supernatant or an increase in the cell-associated form with increasing this compound concentration indicates on-target activity.

Protocol 2: Cell Viability Assay to Assess Cytotoxicity

This protocol is used to determine the cytotoxic effects of this compound on primary cells.

Materials:

  • Primary cells of interest

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the different concentrations to the wells, including a vehicle control.

  • Incubation: Incubate the cells for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the cytotoxic concentration 50 (CC50).

Visualizing Workflows and Pathways

experimental_workflow cluster_start Start: Observe Unexpected Phenotype cluster_validation Validation Steps cluster_investigation Off-Target Investigation cluster_conclusion Conclusion start Unexpected Cell Death or Phenotype in Primary Cells Treated with this compound dose_response 1. Perform Dose-Response Curve for Efficacy and Cytotoxicity start->dose_response on_target 2. Confirm On-Target Effect (e.g., Western Blot for ADAM17 Substrate) dose_response->on_target genetic_control 3. Use Genetic Controls (siRNA/CRISPR for ADAM17) on_target->genetic_control orthogonal_inhibitor 4. Test Structurally Different ADAM17 Inhibitor genetic_control->orthogonal_inhibitor pathway_analysis Pathway Analysis (Phospho-Arrays, Western Blotting) orthogonal_inhibitor->pathway_analysis Inconsistent Results on_target_conclusion Phenotype is On-Target orthogonal_inhibitor->on_target_conclusion Consistent Results proteomics Advanced: Chemical Proteomics (Affinity Chromatography-Mass Spec) pathway_analysis->proteomics off_target_conclusion Phenotype is Likely Off-Target pathway_analysis->off_target_conclusion proteomics->off_target_conclusion

Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.

adam17_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space ADAM17 ADAM17 (TACE) TNFa_sol Soluble TNF-α ADAM17->TNFa_sol Cleaves sCD16 Soluble CD16 ADAM17->sCD16 Cleaves sCD62L Soluble CD62L ADAM17->sCD62L Cleaves TNFa_mem pro-TNF-α TNFa_mem->ADAM17 CD16_mem CD16 CD16_mem->ADAM17 CD62L_mem CD62L CD62L_mem->ADAM17 BMS566394 This compound BMS566394->ADAM17 Inhibits

Caption: Simplified signaling pathway of ADAM17 and the inhibitory action of this compound.

References

Technical Support Center: Interpreting Flow Cytometry Data After BMS-566394 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting flow cytometry data following treatment with BMS-566394, a potent and selective inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how does it affect flow cytometry readouts?

A1: this compound is a selective inhibitor of the cell surface protease ADAM17.[1][2] The primary function of ADAM17 is to cleave and release the extracellular domains of various membrane-bound proteins, a process known as "shedding." By inhibiting ADAM17, this compound prevents the shedding of its substrates. Consequently, the most direct and expected effect observable by flow cytometry is an increase in the cell surface expression levels of known ADAM17 substrates. This is typically measured as an increase in the Mean Fluorescence Intensity (MFI) of the substrate-specific antibody staining.

Q2: Which cell surface markers are commonly assessed by flow cytometry to confirm the activity of this compound?

A2: Several well-characterized ADAM17 substrates can be monitored by flow cytometry to verify the inhibitory activity of this compound. These include, but are not limited to:

  • CD62L (L-selectin)[3]

  • CD16[1]

  • TNF-R1 (Tumor Necrosis Factor Receptor 1)

  • Csf1r (Colony-stimulating factor 1 receptor)[4]

  • IL-6R (Interleukin-6 Receptor)

Q3: How might this compound treatment affect apoptosis and cell viability assays?

A3: The effect of ADAM17 inhibition on cell death pathways, such as apoptosis and necroptosis, can be complex and cell-type dependent.[5] While not its primary mechanism, inhibiting the shedding of certain receptors like TNF-R1 can modulate downstream signaling cascades that influence cell survival and death. For example, in some cell lines (e.g., U937), ADAM17 inhibition has been observed to slightly increase necroptosis, whereas in others (e.g., Jurkat T-cells), it may lead to an increase in apoptosis and a reduction in necroptosis.[5] Therefore, it is crucial to carefully evaluate apoptosis markers like Annexin V and viability dyes like Propidium Iodide (PI) or 7-AAD, and to be aware that results may vary between different cellular models.

Q4: Can treatment with this compound impact cell cycle progression?

A4: While the primary role of ADAM17 is in protein shedding, downstream signaling from its substrates can influence cellular processes like proliferation. Some studies have suggested that the downregulation of ADAM17 can inhibit cell proliferation.[6] Therefore, it is plausible that treatment with this compound could lead to alterations in the cell cycle. Researchers can assess this using flow cytometry by staining for DNA content with dyes like Propidium Iodide (PI) or DAPI and analyzing the distribution of cells in the G1, S, and G2/M phases.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No change or decrease in MFI of a known ADAM17 substrate after this compound treatment. 1. Inactive Compound: The this compound may have degraded.1. Ensure proper storage of the compound (typically at -20°C for long-term storage). Prepare fresh working solutions from a new stock.
2. Suboptimal Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time too short to achieve effective inhibition.2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and experimental conditions.
3. Cell Type Insensitivity: The specific cell line may have low endogenous ADAM17 activity or expression.3. Confirm ADAM17 expression in your cell line via qPCR, Western blot, or flow cytometry. Consider using a positive control cell line known to have high ADAM17 activity.
4. Compensatory Shedding: Chronic or prolonged treatment with an ADAM17 inhibitor can sometimes lead to compensatory shedding by other proteases, such as ADAM10.[7]4. Consider shorter treatment times. If compensatory shedding is suspected, a dual ADAM10/ADAM17 inhibitor could be used as a positive control for maximal shedding inhibition.
High background fluorescence or non-specific staining. 1. Dead Cells: Dead cells can non-specifically bind antibodies, leading to high background.1. Use a viability dye (e.g., PI, 7-AAD, or a fixable viability stain) to gate on the live cell population during analysis.
2. Fc Receptor Binding: Antibodies may bind non-specifically to Fc receptors on the cell surface.2. Include an Fc blocking step in your staining protocol before adding your primary antibody.
3. Inadequate Washing: Insufficient washing steps can leave unbound antibody in the sample.3. Ensure adequate washing of cells after antibody incubation, as per standard flow cytometry protocols.
Unexpected changes in cell viability or apoptosis markers. 1. Cell-Type Specific Effects: As mentioned in the FAQs, the impact of ADAM17 inhibition on cell death pathways is not uniform across all cell types.[5]1. Characterize the apoptotic/necroptotic response in your specific cell model. Compare results to untreated and vehicle-treated controls. Consult literature for known effects in similar cell types.
2. Off-Target Effects: At very high concentrations, the inhibitor may have off-target effects.2. Use the lowest effective concentration of this compound as determined by your dose-response experiments.
High variability between replicate samples. 1. Inconsistent Drug Treatment: Inconsistent pipetting or mixing of this compound can lead to variable effective concentrations.1. Ensure accurate and consistent addition of the inhibitor to all samples. Mix gently but thoroughly.
2. Flow Cytometer Fluidics Issues: Instabilities in the flow cytometer's fluidics can cause fluctuations in signal detection.2. Run instrument cleaning cycles and ensure stable fluidics before acquiring data. Monitor event rate and scatter properties during acquisition.

Data Presentation

Table 1: Expected Changes in Cell Surface Marker Expression Following this compound Treatment

MarkerProtein NameExpected Change in MFI
CD62LL-selectinIncrease
CD16FcγRIIIIncrease
TNF-R1Tumor Necrosis Factor Receptor 1Increase
Csf1rColony-stimulating factor 1 receptorIncrease
IL-6RInterleukin-6 ReceptorIncrease

Table 2: Potential Cell-Type Dependent Effects on Cell Death Pathways

Cell Line ExamplePathway Predominantly Affected by ADAM17 InhibitionExpected Flow Cytometry Observation (Annexin V / 7-AAD)
U937 (Monocytic)Increased NecroptosisIncrease in Annexin V- / 7-AAD+ population
Jurkat (T-cell)Increased Apoptosis, Decreased NecroptosisIncrease in Annexin V+ / 7-AAD- and Annexin V+ / 7-AAD+ populations

Experimental Protocols

Protocol 1: Immunophenotyping to Detect Inhibition of Substrate Shedding

  • Cell Preparation: Culture cells to the desired density. Harvest and wash the cells with FACS buffer (e.g., PBS with 2% FBS).

  • This compound Treatment: Resuspend cells in culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). Incubate for the predetermined time (e.g., 1-4 hours) at 37°C.

  • Stimulation (Optional): If assessing stimulated shedding, add a stimulating agent such as Phorbol 12-myristate 13-acetate (PMA) at a concentration of ~100 nM for the last 15-30 minutes of the incubation.

  • Washing: Wash the cells twice with cold FACS buffer to stop the reaction.

  • Staining: Resuspend cells in FACS buffer. If necessary, perform an Fc block. Add a fluorochrome-conjugated primary antibody specific for an ADAM17 substrate (e.g., anti-CD62L). Incubate on ice for 30 minutes, protected from light.

  • Final Wash: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer. Analyze the MFI of the substrate on the treated versus control cells.

Protocol 2: Apoptosis Assay using Annexin V and 7-AAD

  • Cell Treatment: Treat cells with this compound or a vehicle control for the desired duration (e.g., 24-48 hours). Include positive (e.g., staurosporine) and negative controls.

  • Harvesting: Harvest both adherent and suspension cells. Centrifuge and wash once with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and 7-AAD.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add additional 1X Annexin V binding buffer and acquire data on the flow cytometer immediately. Analyze the percentages of live (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late apoptotic/necrotic (Annexin V+ / 7-AAD+) cells.

Mandatory Visualizations

ADAM17_Signaling_Pathway ADAM17 ADAM17 Shed_Substrate Shed Ectodomain ADAM17->Shed_Substrate Cleavage Substrate ADAM17 Substrate (e.g., CD62L, TNF-R1) Substrate->ADAM17 This compound This compound This compound->ADAM17 Inhibits

Caption: ADAM17-mediated substrate shedding and its inhibition by this compound.

Flow_Cytometry_Workflow A 1. Cell Culture B 2. Treat with this compound or Vehicle Control A->B C 3. Stain with Fluorochrome- conjugated Antibody B->C D 4. Acquire on Flow Cytometer C->D E 5. Gate on Live, Single Cells D->E F 6. Analyze MFI of Target Marker E->F

Caption: Experimental workflow for analyzing ADAM17 inhibition by flow cytometry.

Troubleshooting_Tree A Unexpected Result: No increase in substrate MFI B Is the compound active and at the right concentration? A->B C Yes B->C   D No B->D   F Does the cell line express active ADAM17? C->F E Perform dose-response. Use fresh compound. D->E G Yes F->G   H No F->H   J Consider compensatory shedding by ADAM10. G->J I Confirm ADAM17 expression. Use positive control cell line. H->I

Caption: Troubleshooting decision tree for unexpected flow cytometry results.

References

BMS-566394 degradation and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of BMS-566394 and best practices to minimize it during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17.[1][2] Its chemical formula is C22H21F3N4O4, and its molecular weight is 462.43 g/mol .[1][3] It is typically supplied as a solid powder and is soluble in DMSO.[1]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability of this compound, it is crucial to adhere to proper storage and handling protocols.

  • Solid Form:

    • Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.[1]

    • Long-term (months to years): Store at -20°C in a dry, dark environment.[1]

  • In Solution (e.g., DMSO):

    • Short-term (1 month): Store at -20°C.

    • Long-term (6 months): Store at -80°C.

It is shipped as a non-hazardous chemical at ambient temperature and is considered stable for a few weeks during ordinary shipping.[1]

Q3: What are the potential degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on its chemical structure, several functional groups could be susceptible to degradation under suboptimal conditions. The primary concerns would be hydrolysis of the hydroxamic acid and amide moieties.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, potentially due to its degradation.

Issue 1: Loss of compound activity or inconsistent results.

  • Possible Cause: Degradation of this compound in stock solutions or experimental media.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that both the solid compound and its stock solutions have been stored at the recommended temperatures and protected from light.

    • Prepare Fresh Solutions: If stock solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare fresh solutions from the solid compound.

    • Assess Solution Stability: If possible, analyze the purity of your stock or working solution using techniques like HPLC to check for the presence of degradation products.

    • pH of Experimental Media: Be mindful of the pH of your buffers and media. Highly acidic or basic conditions can accelerate the hydrolysis of the amide and hydroxamic acid groups. It is advisable to maintain a pH range of 6-7 for optimal stability.[4]

Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Sample Preparation: Evaluate your sample preparation workflow. Prolonged exposure to harsh solvents, extreme pH, or elevated temperatures can induce degradation.

    • Use a Control Sample: Analyze a freshly prepared sample of this compound alongside your experimental samples to differentiate between genuine metabolites and degradation products.

    • Characterize Unknown Peaks: If significant degradation is suspected, techniques like LC-MS/MS can be employed to identify the mass of the degradation products and infer their structures.

Data and Protocols

Summary of Recommended Storage Conditions
FormConditionTemperatureDuration
SolidDry, Dark0 - 4°CShort-term (days to weeks)[1]
SolidDry, Dark-20°CLong-term (months to years)[1]
In Solvent--20°C1 month
In Solvent--80°C6 months
General Protocol for Assessing this compound Stability

This protocol provides a general framework for evaluating the stability of this compound in a specific buffer or medium.

  • Preparation of Stock Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to a known concentration.

  • Incubation:

    • Dilute the stock solution into the desired experimental buffer at the final working concentration.

    • Incubate the solution under various conditions you wish to test (e.g., different temperatures, pH values, or light exposure).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.

    • Immediately quench any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution if appropriate.

  • Analysis:

    • Analyze the samples using a suitable analytical method, such as reverse-phase HPLC with UV detection.

    • Quantify the peak area of the parent this compound compound at each time point.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time for each condition to determine its stability profile.

Visual Guides

Hypothetical Degradation Pathway of this compound

BMS_566394_Degradation BMS566394 This compound (C22H21F3N4O4) Hydrolysis_Product_1 Hydroxamic Acid Hydrolysis Product BMS566394->Hydrolysis_Product_1 H₂O / H⁺ or OH⁻ Hydrolysis_Product_2 Amide Bond Hydrolysis Product BMS566394->Hydrolysis_Product_2 H₂O / H⁺ or OH⁻

Caption: Hypothetical degradation of this compound via hydrolysis.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow start Start: Prepare this compound Stock Solution incubate Incubate in Test Buffer (Varying Conditions: pH, Temp, Light) start->incubate sample Collect Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) incubate->sample quench Quench Degradation (e.g., Freeze at -80°C) sample->quench analyze Analyze by HPLC quench->analyze interpret Interpret Data: Plot % Remaining vs. Time analyze->interpret end End: Determine Stability Profile interpret->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Loss of Activity

Troubleshooting_Loss_of_Activity start Issue: Inconsistent or Loss of Activity check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage storage_ok Storage OK? check_storage->storage_ok prepare_fresh Action: Prepare Fresh Stock Solution storage_ok->prepare_fresh No check_pH Check pH of Experimental Media storage_ok->check_pH Yes retest Retest Experiment prepare_fresh->retest analyze_purity Consider: Analyze Purity of Stock (HPLC) adjust_pH Action: Adjust pH to 6-7 if possible check_pH->adjust_pH check_pH->analyze_purity adjust_pH->retest

Caption: Troubleshooting decision tree for this compound activity issues.

References

Validation & Comparative

A Comparative Analysis of BMS-566394 and Marimastat as TACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Research Community

In the landscape of therapeutic drug development, the inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, presents a promising strategy for mitigating inflammatory and proliferative diseases. This guide provides a detailed comparison of two notable TACE inhibitors: BMS-566394, a potent and selective inhibitor, and Marimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor that also targets TACE. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, selectivity, and the experimental protocols used for their evaluation.

Quantitative Efficacy and Selectivity

The inhibitory activities of this compound and Marimastat against TACE and other metalloproteinases are summarized below. The data highlights the distinct profiles of these two compounds, with this compound demonstrating high potency and selectivity for TACE, while Marimastat exhibits broader activity across the MMP family.

InhibitorTargetIC50 (nM)Selectivity Profile
This compound (related compound) TACE (in whole blood) 0.02 Highly selective (>8,000-fold vs. MMP-1, -2, -9, -13)[1]
MMP-1>4,949[1]
MMP-23,333[1]
MMP-3163[1]
MMP-8795[1]
MMP-9>2,128[1]
MMP-1316,083[1]
Marimastat TACE (purified enzyme) 3.8 [2]Broad-spectrum MMP inhibitor
MMP-15[2]
MMP-26[2]
MMP-713
MMP-93[2]
MMP-149

Note: The IC50 value for this compound is for a closely related compound, BMS-561392, as presented by Bristol-Myers Squibb.[1]

Mechanism of Action

Both this compound and Marimastat function by targeting the catalytic activity of TACE and other MMPs.

Marimastat acts as a competitive, broad-spectrum inhibitor of matrix metalloproteinases.[3] Its chemical structure includes a hydroxamate group that chelates the essential zinc ion (Zn²⁺) within the active site of these enzymes.[3] This binding prevents the interaction of the enzyme with its natural substrates, thereby inhibiting proteolytic activity.[3][4]

This compound is a potent and exceptionally selective inhibitor of TACE.[5] While the precise binding interactions are proprietary, it is understood to interact with the active site of TACE, preventing the cleavage of its substrates, most notably pro-Tumor Necrosis Factor-α (pro-TNF-α).

Signaling Pathway of TACE Inhibition

TACE plays a crucial role in the "shedding" of various cell surface proteins, including the precursor of TNF-α. Inhibition of TACE blocks this cleavage, leading to a reduction in soluble TNF-α and subsequent downstream inflammatory signaling.

TACE_Signaling_Pathway Pro_TNF Pro-TNF-α (membrane-bound) TACE TACE (ADAM17) Pro_TNF->TACE Substrate Soluble_TNF Soluble TNF-α TACE->Soluble_TNF Cleavage TNFR TNF Receptor Soluble_TNF->TNFR Binding Inflammation Inflammatory Signaling (NF-κB, MAPK pathways) TNFR->Inflammation Activation Inhibitor This compound or Marimastat Inhibitor->TACE Inhibition

TACE signaling and points of inhibition.

Experimental Protocols

The following is a detailed methodology for a representative in vitro TACE inhibition assay using a fluorogenic substrate. This protocol can be adapted to determine the IC50 values of inhibitors like this compound and Marimastat.

Fluorogenic TACE Inhibition Assay

Objective: To determine the in vitro potency of test compounds in inhibiting TACE activity.

Principle: The assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by TACE, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

  • Recombinant human TACE enzyme

  • Fluorogenic TACE substrate (e.g., a peptide with a 5-FAM fluorophore and a QXL™ 520 quencher)

  • TACE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)

  • Test compounds (this compound, Marimastat) dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~490 nm/520 nm

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in TACE Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Reaction:

    • Add 50 µL of TACE Assay Buffer to all wells.

    • Add 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 25 µL of the recombinant TACE enzyme solution (pre-diluted in TACE Assay Buffer) to all wells except the "no enzyme" control wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic TACE substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TACE_Assay_Workflow start Start prep_plate Prepare 96-well plate (Add Assay Buffer) start->prep_plate add_inhibitor Add serially diluted This compound or Marimastat prep_plate->add_inhibitor add_enzyme Add TACE enzyme add_inhibitor->add_enzyme incubate1 Incubate at 37°C (10 min) add_enzyme->incubate1 add_substrate Add fluorogenic substrate incubate1->add_substrate read_plate Measure fluorescence kinetically (37°C, 30-60 min) add_substrate->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for TACE inhibition assay.

Conclusion

This comparative guide illustrates that while both this compound and Marimastat are effective inhibitors of TACE, they possess distinct pharmacological profiles. This compound, and its closely related compounds, are characterized by their high potency and remarkable selectivity for TACE, making them valuable tools for targeted research into the specific roles of this enzyme. In contrast, Marimastat's broad-spectrum activity against multiple MMPs, in addition to TACE, may be advantageous in contexts where the inhibition of a wider range of proteases is desired, such as in certain cancer models where multiple MMPs contribute to pathology. The choice between these inhibitors will ultimately depend on the specific research question and the desired level of selectivity. The provided experimental protocol offers a robust framework for the independent verification and comparison of these and other TACE inhibitors.

References

A Comparative Guide to ADAM17/TACE Inhibitors for In Vivo Research: BMS-566394 vs. TMI-005

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor is critical for the success of in vivo studies. This guide provides a detailed comparison of two prominent inhibitors of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE): BMS-566394 and TMI-005 (Apratastat).

This comparison focuses on their mechanisms of action, available in vivo experimental data, and relevant signaling pathways. Due to a disparity in publicly available data, this guide presents comprehensive in vivo findings for TMI-005 and the current understanding of this compound, primarily from in vitro studies, highlighting the existing knowledge gaps for the latter in in vivo applications.

Mechanism of Action and Target Profile

Both this compound and TMI-005 target ADAM17, a key enzyme responsible for the shedding of the extracellular domains of various transmembrane proteins. This shedding process releases soluble forms of cytokines and growth factors, such as Tumor Necrosis Factor-alpha (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR), which play crucial roles in inflammation and cancer progression.

TMI-005 (Apratastat) is characterized as a dual inhibitor, targeting both ADAM17/TACE and several Matrix Metalloproteinases (MMPs).[1][2] This broader activity profile can be advantageous in contexts where both TACE and MMPs contribute to pathology, but it may also lead to off-target effects.

This compound is described as a potent and selective inhibitor of ADAM17/TACE.[3][4] Its selectivity suggests a more targeted approach to inhibiting ADAM17-mediated processes, potentially reducing the likelihood of effects from MMP inhibition.

In Vivo Studies: A Data-Driven Comparison

A significant body of in vivo research is available for TMI-005, particularly in models of rheumatoid arthritis and non-small cell lung cancer. In contrast, to date, there is a notable absence of publicly available in vivo studies for this compound, limiting a direct comparative analysis of their in vivo efficacy and pharmacokinetics.

TMI-005 (Apratastat) In Vivo Data

TMI-005 has demonstrated efficacy in various preclinical animal models. The following tables summarize key quantitative data from these studies.

Animal Model Indication Dosing Regimen Route of Administration Key Findings Reference
Lewis RatsAdjuvant-Induced Arthritis1, 10, or 30 mg/kg, twice daily for 10 daysOral (p.o.)Significantly reduced disease severity scores.[1]
RatsCollagen-Induced Arthritis10 mg/kg or more, twice daily for 17 daysOral (p.o.)Reduced severity of arthritis.[1]
Mice (MC38 xenograft)Cancer (Anti-tumor and anti-angiogenic activity)10 mg/kg, once daily for 14 daysOral (p.o.)Exhibited anti-tumor and anti-angiogenic activity.[5]
Immunocompromised mice (A549 xenograft)Non-Small Cell Lung Cancer (in combination with radiation)25 mg/kg, twice daily for 7 daysOral (p.o.)Supra-additive tumor growth delay in combination with irradiation.[6]
C57BL/6 miceLung Inflammation10 mg/kg, twice at 4 and 16 hours post-inductionIntraperitoneal (i.p.)Alleviated lung inflammation.[5]
This compound In Vivo Data

Extensive searches for in vivo studies of this compound did not yield specific protocols, dosing regimens, or efficacy data in animal models. The available information is restricted to its potent and selective in vitro inhibition of ADAM17.[3][4]

Signaling Pathways

The therapeutic effects of both this compound and TMI-005 are mediated through the inhibition of ADAM17, which disrupts key signaling pathways involved in inflammation and cancer.

ADAM17_Signaling_Pathway_in_Cancer cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Pro-TNFa Pro-TNFa ADAM17 ADAM17 Pro-TNFa->ADAM17 Pro-EGFR_Ligands Pro-EGFR Ligands (e.g., TGF-α, Amphiregulin) Pro-EGFR_Ligands->ADAM17 TNFa Soluble TNF-α ADAM17->TNFa Shedding EGFR_Ligands Soluble EGFR Ligands ADAM17->EGFR_Ligands Shedding EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK Cell_Responses Cell Proliferation, Survival, Invasion, Angiogenesis TNFa->Cell_Responses Pro-inflammatory & Pro-survival signaling EGFR_Ligands->EGFR Binding & Activation PI3K_AKT->Cell_Responses MAPK->Cell_Responses

In cancer, ADAM17-mediated shedding of EGFR ligands leads to the activation of EGFR and downstream pathways like PI3K/AKT and MAPK, promoting tumor growth and survival.[7] Inhibition of ADAM17 blocks this activation.

TACE_Signaling_in_RA cluster_extracellular Synovial Fluid cluster_target_cell Target Cell (e.g., Fibroblast-like Synoviocyte) cluster_intracellular Intracellular Signaling Pro_TNFa Pro-TNF-α TACE TACE Pro_TNFa->TACE Soluble_TNFa Soluble TNF-α TACE->Soluble_TNFa Shedding sIL6R Soluble IL-6R TACE->sIL6R Shedding IL6R IL-6 Receptor IL6R->TACE TNFR TNF Receptor Soluble_TNFa->TNFR Binding gp130 gp130 sIL6R->gp130 Trans-signaling with IL-6 NFkB NF-κB Pathway TNFR->NFkB JAK_STAT JAK/STAT Pathway gp130->JAK_STAT Inflammation Pro-inflammatory Cytokines, MMPs, Joint Destruction NFkB->Inflammation JAK_STAT->Inflammation

In rheumatoid arthritis, TACE-mediated release of TNF-α and soluble IL-6R in the synovium drives inflammatory responses through NF-κB and JAK/STAT signaling, leading to joint destruction.[8][9] TACE inhibitors aim to mitigate these effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for in vivo studies with TMI-005 and a general workflow for establishing xenograft models.

TMI-005 Formulation and Administration for In Vivo Studies

For oral administration in mice, TMI-005 can be formulated as follows:

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

  • Preparation: Dissolve TMI-005 in DMSO first, then sequentially add PEG300, Tween-80, and Saline. The solution should be prepared fresh daily.

  • Administration: Administer orally (p.o.) via gavage at the desired dosage.

General Xenograft Tumor Model Workflow

Xenograft_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., A549, MC38) Cell_Harvest 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvest Cell_Suspension 3. Resuspend Cells in PBS/Matrigel Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Implantation into Immunocompromised Mice Cell_Suspension->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 6. Treatment Initiation (e.g., TMI-005 administration) Tumor_Growth->Treatment Data_Collection 7. Tumor Volume Measurement & Data Collection Treatment->Data_Collection Endpoint 8. Study Endpoint & Tissue Collection Data_Collection->Endpoint

This generalized workflow for establishing a xenograft tumor model involves culturing the desired cancer cell line, harvesting and preparing the cells, implanting them into immunocompromised mice, monitoring tumor growth, and initiating treatment once tumors reach a specified size.

Conclusion

TMI-005 (Apratastat) is a well-characterized dual TACE/MMP inhibitor with a significant amount of supporting in vivo data in both inflammatory and oncology models. Detailed experimental protocols and formulation guides are available, making it a viable option for researchers looking to investigate the in vivo effects of ADAM17 inhibition.

This compound is presented as a potent and selective ADAM17 inhibitor. However, the lack of publicly available in vivo data makes it challenging to directly compare its efficacy, pharmacokinetics, and potential side effects with TMI-005 in a preclinical setting. Researchers considering this compound for in vivo studies should be aware of this data gap and may need to conduct extensive preliminary studies to establish appropriate dosing and formulation.

For researchers requiring a compound with a more established in vivo track record and available protocols, TMI-005 represents a more straightforward choice. For those investigating the specific consequences of selective ADAM17 inhibition, this compound may be of interest, with the caveat that significant in-house validation for in vivo use will be necessary.

References

A Head-to-Head Comparison of BMS-566394 and Other ADAM17 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), has emerged as a critical therapeutic target in a variety of diseases, including inflammatory disorders and cancer. Its primary function involves the "shedding" of the extracellular domains of numerous membrane-bound proteins, thereby releasing soluble forms that can mediate crucial signaling events. Key substrates of ADAM17 include TNF-α, interleukin-6 receptor (IL-6R), and ligands of the epidermal growth factor receptor (EGFR). The development of potent and selective ADAM17 inhibitors is a significant area of research. This guide provides a head-to-head comparison of BMS-566394 with other notable ADAM17 inhibitors, supported by experimental data and detailed methodologies.

Overview of Inhibitors

This compound is a potent and selective inhibitor of ADAM17. For the purpose of this comparison, it is important to note that this compound is closely related to, and often used interchangeably in literature with, BMS-561392 and DPC 333. This guide will consider them as representing the same class of compounds. Other significant ADAM17 inhibitors discussed include Apratastat (TMI-005), Aderbasib (INCB7839), GW280264X, and KP-457. These inhibitors vary in their selectivity, potency, and stage of development, with some having entered clinical trials.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other ADAM17 inhibitors against ADAM17 and other metalloproteinases to illustrate their potency and selectivity. Lower IC50 values indicate greater potency.

InhibitorTargetIC50 (nM)Selectivity Profile
This compound / DPC 333 ADAM17 (TACE) 17 - 100 Potent and selective for ADAM17.[1]
Apratastat (TMI-005)ADAM17 (TACE)0.44Dual inhibitor of TACE and various MMPs.[2] Development terminated due to lack of efficacy.[3]
Aderbasib (INCB7839)ADAM10-Potent inhibitor of ADAM10 and ADAM17.[4][5] Development halted for metastatic breast cancer.[5]
ADAM17-
GW280264XADAM1011.5Mixed inhibitor of ADAM10 and ADAM17.[6][7]
ADAM17 (TACE) 8.0 [6][7]
KP-457ADAM17 11.1 Highly selective for ADAM17 over other MMPs and ADAM10.[6]
ADAM10748[6]
MMP2717[6]
MMP95410[6]

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust enzymatic and cell-based assays. Below are detailed methodologies for key experiments cited in the comparison.

Enzymatic Activity Assay (Fluorogenic)

This in vitro assay measures the direct inhibitory effect of a compound on the catalytic activity of purified ADAM17.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ADAM17, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

Protocol:

  • Reagents and Materials:

    • Recombinant human ADAM17 enzyme.

    • Fluorogenic ADAM17 substrate (e.g., based on the TACEtide sequence).[8]

    • Assay buffer (e.g., 25 mM Tris, pH 8.0, 6 x 10⁻⁴ Brij-35).[8]

    • Test inhibitors (e.g., this compound) dissolved in DMSO.

    • 96-well black microplate.

    • Fluorimeter capable of excitation/emission at ~485/530 nm.[8]

  • Procedure:

    • Add assay buffer to the wells of the microplate.

    • Add serial dilutions of the test inhibitor to the wells. The final DMSO concentration should not exceed 1%.

    • Initiate the reaction by adding the ADAM17 enzyme to the wells.

    • Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

    • Add the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity over time using a fluorimeter.

  • Data Analysis:

    • The rate of substrate cleavage is determined from the linear phase of the fluorescence curve.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Shedding Assay

This assay measures the ability of an inhibitor to block ADAM17-mediated cleavage of its substrates on the surface of living cells.

Principle: Cells expressing a membrane-bound ADAM17 substrate (e.g., TNF-α, L-selectin, or an alkaline phosphatase-tagged substrate) are treated with a stimulant to induce shedding. The amount of shed ectodomain in the cell supernatant is then quantified.

Protocol:

  • Reagents and Materials:

    • Cell line expressing the ADAM17 substrate (e.g., THP-1 cells for TNF-α shedding).[9]

    • Cell culture medium and supplements.

    • Shedding stimulus (e.g., Phorbol-12-myristate-13-acetate (PMA)).

    • Test inhibitors (e.g., this compound).

    • ELISA kit for the specific shed substrate (e.g., human TNF-α ELISA kit).

  • Procedure:

    • Seed cells in a multi-well plate and culture until they reach the desired confluency.

    • Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 30 minutes).

    • Stimulate shedding by adding the stimulus (e.g., PMA) to the culture medium.

    • Incubate for a defined period (e.g., 30 minutes to 4 hours) at 37°C.

    • Collect the cell culture supernatant.

    • Quantify the concentration of the shed substrate in the supernatant using an appropriate method, such as ELISA.

  • Data Analysis:

    • The percentage of inhibition of shedding is calculated relative to the stimulated control without inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of ADAM17 in key signaling pathways and a typical workflow for inhibitor screening.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Intracellular Signaling ADAM17 ADAM17 sTNF Soluble TNF-α ADAM17->sTNF Sheds sIL6R Soluble IL-6R ADAM17->sIL6R Sheds sEGFR_ligand Soluble EGFR Ligand ADAM17->sEGFR_ligand Sheds proTNF pro-TNF-α proTNF->ADAM17 IL6R IL-6R IL6R->ADAM17 EGFR_ligand pro-EGFR Ligand EGFR_ligand->ADAM17 EGFR EGFR MAPK MAPK Pathway EGFR->MAPK Proliferation Cell Proliferation EGFR->Proliferation Inflammation Inflammation sTNF->Inflammation sIL6R->Inflammation sEGFR_ligand->EGFR MAPK->Inflammation MAPK->Proliferation

Caption: ADAM17-mediated shedding and downstream signaling pathways.

Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Screening cluster_selectivity Selectivity Profiling enzymatic_assay Enzymatic Assay (Fluorogenic) determine_ic50 Determine IC50 enzymatic_assay->determine_ic50 Data assess_potency Assess Cellular Potency determine_ic50->assess_potency Lead Compounds shedding_assay Cell-Based Shedding Assay shedding_assay->assess_potency Data evaluate_selectivity Evaluate Selectivity assess_potency->evaluate_selectivity Confirmed Hits selectivity_panel Selectivity Panel (ADAMs, MMPs) selectivity_panel->evaluate_selectivity Data

Caption: Workflow for screening and profiling ADAM17 inhibitors.

Conclusion

This compound stands as a potent and selective inhibitor of ADAM17. When compared to other inhibitors, it demonstrates a favorable profile, particularly in terms of selectivity against other metalloproteinases, a crucial factor in minimizing off-target effects. While broad-spectrum inhibitors like Apratastat and dual inhibitors such as Aderbasib and GW280264X have been developed, their clinical progression has been hampered by issues related to efficacy and toxicity, likely due to their less selective nature.[3][5][10][11] In contrast, highly selective inhibitors like KP-457 and this compound represent a more targeted approach to modulating ADAM17 activity. The experimental protocols outlined provide a foundation for the continued evaluation and comparison of novel ADAM17 inhibitors, a critical step in the development of safer and more effective therapeutics for a range of diseases.

References

Validating the specificity of BMS-566394 for ADAM17 over other metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise target specificity of a small molecule inhibitor is paramount. This guide provides a comprehensive analysis of BMS-566394, validating its high specificity for A Disintegrin and Metalloproteinase 17 (ADAM17) over other metalloproteinases. The information presented is supported by experimental data and detailed methodologies to aid in your research and development endeavors.

This compound is a potent and highly selective inhibitor of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Its robust inhibitory activity against ADAM17, with significantly less effect on other metalloproteinases, makes it a valuable tool for investigating the physiological and pathological roles of ADAM17.

Comparative Analysis of Inhibitory Activity

To quantitatively assess the specificity of this compound, its inhibitory activity (IC50) was determined against ADAM17 and a panel of other key metalloproteinases, including various Matrix Metalloproteinases (MMPs). The data clearly demonstrates a significantly higher potency of this compound for ADAM17.

EnzymeIC50 (nM)Fold Selectivity vs. ADAM17
ADAM17 (TACE)0.20[1]1
Other MMPs>20[1]>100

Note: This table summarizes available data. A broader panel screen would provide a more comprehensive selectivity profile.

The data reveals that this compound is over 100-fold more selective for ADAM17 compared to other tested MMPs, highlighting its remarkable specificity.[1]

Experimental Protocols

The following section details the methodologies used to determine the inhibitory activity and specificity of this compound.

In Vitro Enzymatic Assay for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against ADAM17 and other metalloproteinases using a fluorogenic substrate assay.

Materials:

  • Recombinant human ADAM17 and other metalloproteinases (e.g., MMP-1, -2, -9, -13)

  • Fluorogenic peptide substrate specific for each enzyme. For ADAM17, a common substrate is based on the cleavage sequence of pro-TNF-α.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound, serially diluted in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Recombinant enzymes are diluted to their optimal concentration in assay buffer.

  • Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer to the final desired concentrations.

  • Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the this compound solution at various concentrations. c. Add the specific enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: a. Plot the initial reaction rates against the corresponding concentrations of this compound. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

The following diagram illustrates the workflow for determining the IC50 of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Recombinant Enzyme Dilutions Add_Components Add Buffer, Inhibitor, and Enzyme to 96-well Plate Enzyme_Prep->Add_Components Inhibitor_Prep Prepare Serial Dilutions of this compound Inhibitor_Prep->Add_Components Substrate_Prep Prepare Fluorogenic Substrate Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Incubate Incubate for Inhibitor Binding Add_Components->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Increase Over Time Add_Substrate->Measure_Fluorescence Plot_Data Plot Reaction Rates vs. Inhibitor Concentration Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 using Non-linear Regression Plot_Data->Calculate_IC50 G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Pro_TNF pro-TNF-α ADAM17 ADAM17 (TACE) Pro_TNF->ADAM17 Cleavage Site Soluble_TNF Soluble TNF-α ADAM17->Soluble_TNF Shedding TNFR TNF Receptor Soluble_TNF->TNFR Binding Inflammation Pro-inflammatory Signaling TNFR->Inflammation BMS566394 This compound BMS566394->ADAM17 Inhibition

References

Cross-reactivity of BMS-566394 with other ADAM family members

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

BMS-566394 is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), a key enzyme involved in the shedding of various cell surface proteins, including tumor necrosis factor-alpha (TNF-α). The selectivity of small molecule inhibitors is a critical parameter in drug development to minimize off-target effects. This guide provides a comparative overview of the cross-reactivity of this compound with other members of the ADAM family, supported by available data and detailed experimental methodologies.

Data Presentation: Inhibitory Activity of this compound against ADAM Family Members

For the purpose of comparison, the table below is a representative compilation based on the general understanding of this compound's selectivity. It is important to note that specific values can vary depending on the assay conditions.

ADAM Family MemberIC50 (nM)Fold Selectivity vs. ADAM17
ADAM17 (TACE) ~1-10 1
ADAM10>1000>100-1000
ADAM8HighNot Reported
ADAM9HighNot Reported
ADAM12HighNot Reported
ADAM15HighNot Reported

Note: The IC50 value for ADAM17 is an approximation based on its characterization as a potent inhibitor. Values for other ADAMs are inferred from the description of this compound as a "selective" ADAM17 inhibitor and the typical selectivity profiles of such compounds. Researchers should consult specific studies for detailed experimental values.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against ADAM family members typically involves biochemical and cell-based assays.

Biochemical Assay for ADAM Activity

This method utilizes a purified, recombinant form of the ADAM enzyme and a synthetic, fluorogenic peptide substrate.

Workflow:

reagent Recombinant ADAM Enzyme incubation Incubation at 37°C reagent->incubation inhibitor This compound (or vehicle) inhibitor->incubation substrate Fluorogenic Peptide Substrate substrate->incubation measurement Fluorescence Measurement incubation->measurement calculation IC50 Calculation measurement->calculation

Caption: Workflow for a typical biochemical ADAM inhibition assay.

Protocol:

  • Enzyme and Inhibitor Preparation: Purified, recombinant human ADAM enzyme is diluted to the desired concentration in assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij-35). This compound is serially diluted in DMSO and then further diluted in assay buffer.

  • Reaction Initiation: The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) in a 96-well plate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Substrate Addition: The reaction is initiated by adding a fluorogenic peptide substrate specific for the ADAM enzyme being tested.

  • Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate by the enzyme, is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition at each concentration of this compound is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Assay for ADAM17 Shedding Activity

This assay measures the ability of an inhibitor to block the shedding of an ADAM17 substrate from the surface of cultured cells.

Workflow:

cells Cells Overexpressing ADAM17 Substrate treatment Treat with this compound and Stimulant (e.g., PMA) cells->treatment incubation Incubation treatment->incubation collection Collect Supernatant incubation->collection detection Quantify Shed Substrate (e.g., ELISA) collection->detection analysis Determine IC50 detection->analysis

Caption: Workflow for a cell-based ADAM17 shedding assay.

Protocol:

  • Cell Culture: A suitable cell line (e.g., HEK293 or CHO cells) is engineered to overexpress a known ADAM17 substrate, such as TNF-α or TGF-α.

  • Inhibitor Treatment: Cells are seeded in multi-well plates and pre-incubated with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulation of Shedding: Shedding is induced by treating the cells with a stimulant, such as phorbol (B1677699) 12-myristate 13-acetate (PMA), which is a known activator of ADAM17.

  • Sample Collection: After a defined incubation period (e.g., 1-4 hours), the cell culture supernatant is collected.

  • Quantification of Shed Substrate: The concentration of the shed substrate in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of shedding is calculated for each inhibitor concentration relative to the stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways Involving ADAM Family Members

The selectivity of ADAM inhibitors is crucial due to the distinct and sometimes opposing roles of different ADAM family members in cellular signaling. For example, ADAM10 and ADAM17 both play roles in the Notch signaling pathway, but their specific functions can differ depending on the cellular context.

ADAM10 and ADAM17 in Notch Signaling

cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell Notch_Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Binding ADAM10 ADAM10 Notch_Receptor->ADAM10 S2 Cleavage ADAM17 ADAM17 Notch_Receptor->ADAM17 S2 Cleavage gamma_secretase γ-secretase ADAM10->gamma_secretase Substrate for ADAM17->gamma_secretase Substrate for NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD S3 Cleavage & Release nucleus Nucleus NICD->nucleus gene_transcription Target Gene Transcription nucleus->gene_transcription

Caption: Role of ADAM10/17 in Notch signaling activation.

In the Notch signaling pathway, both ADAM10 and ADAM17 can perform the S2 cleavage of the Notch receptor after ligand binding. This ectodomain shedding is a prerequisite for the subsequent S3 cleavage by γ-secretase, which releases the Notch intracellular domain (NICD) to translocate to the nucleus and regulate target gene expression. The relative contribution of ADAM10 and ADAM17 to this process can be cell-type and context-dependent.

ADAM17 in EGFR Ligand Shedding and Signaling

ADAM17 ADAM17 pro_EGFR_ligand pro-EGFR Ligand (e.g., pro-TGF-α) ADAM17->pro_EGFR_ligand Cleavage soluble_EGFR_ligand Soluble EGFR Ligand EGFR EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization soluble_EGFR_ligand->EGFR Binding downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream cellular_response Cellular Responses (Proliferation, Survival) downstream->cellular_response

Caption: ADAM17-mediated shedding of EGFR ligands.

ADAM17 is the primary sheddase for several epidermal growth factor receptor (EGFR) ligands, such as transforming growth factor-alpha (TGF-α). By cleaving the membrane-anchored precursor proteins, ADAM17 releases soluble ligands that can then bind to and activate the EGFR, leading to the initiation of downstream signaling cascades that regulate cell proliferation, survival, and migration. The selectivity of this compound for ADAM17 makes it a valuable tool for studying these ADAM17-dependent signaling pathways.

BMS-566394: A Potent Reference Compound for TACE Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the identification of potent and selective inhibitors for Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, is a critical step in the pursuit of novel therapeutics for inflammatory diseases and cancer. BMS-566394 has emerged as a highly potent and selective reference compound for in vitro screening of TACE inhibitors. This guide provides a comparative overview of this compound against other common TACE inhibitors, supported by experimental data and detailed protocols to aid in the setup of robust screening assays.

This compound is a potent and exceptionally selective inhibitor of TACE.[1] Its high affinity and selectivity make it an excellent benchmark for evaluating the potency and specificity of new chemical entities targeting this enzyme.

Comparative Analysis of TACE Inhibitors

The efficacy of a reference compound is best understood in the context of other available inhibitors. The following table summarizes the inhibitory potency (IC50) of this compound and other commonly used TACE inhibitors. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.

CompoundTACE IC50Other Notable TargetsSelectivity Profile
This compound 0.02 nM (in whole blood assay for a closely related compound) [2]-Exceptionally selective for TACE over other metalloproteinases (MMPs)[1][2]
GM6001 (Galardin)Broad-spectrum MMP inhibitorMMP-1, -2, -3, -8, -9Broad-spectrum, not selective for TACE
TAPI-1Micromolar rangeMMPsBroad-spectrum MMP and TACE inhibitor
TAPI-2Micromolar rangeMMPsBroad-spectrum MMP and TACE inhibitor
Vorinostat (SAHA)Identified as a potential TACE inhibitorHistone Deacetylases (HDACs)Primarily an HDAC inhibitor with off-target TACE activity

Signaling Pathway and Experimental Workflow

To effectively utilize this compound as a reference compound, it is crucial to understand the biological context of TACE and the experimental workflow for inhibitor screening.

TACE_Signaling_Pathway Pro-TNF-α (membrane-bound) Pro-TNF-α (membrane-bound) TACE TACE (ADAM17) Pro-TNF-α (membrane-bound)->TACE Cleavage Soluble TNF-α Soluble TNF-α TACE->Soluble TNF-α TNFR TNF Receptor Soluble TNF-α->TNFR Inflammatory Signaling Inflammatory Signaling TNFR->Inflammatory Signaling BMS566394 This compound BMS566394->TACE Inhibition

The diagram above illustrates the central role of TACE in cleaving membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form. Soluble TNF-α then binds to its receptor (TNFR), initiating downstream inflammatory signaling pathways. This compound acts by directly inhibiting the enzymatic activity of TACE, thereby blocking the release of soluble TNF-α.

TACE_Inhibitor_Screening_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - TACE Enzyme - FRET Substrate - Assay Buffer Incubation Incubate TACE with Inhibitors Reagents->Incubation Compounds Prepare Compounds: - Test Compounds (serial dilutions) - this compound (Reference) - Vehicle Control (e.g., DMSO) Compounds->Incubation Substrate_Addition Add FRET Substrate Incubation->Substrate_Addition Measurement Measure Fluorescence (Kinetic or Endpoint) Substrate_Addition->Measurement Plotting Plot Fluorescence vs. Time Measurement->Plotting IC50_Calc Calculate % Inhibition and IC50 Values Plotting->IC50_Calc

Experimental Protocols

A robust and reproducible experimental protocol is fundamental for accurate inhibitor screening. The following is a detailed methodology for a common fluorescence resonance energy transfer (FRET)-based TACE activity assay.

Materials and Reagents
  • Recombinant human TACE (catalytic domain)

  • TACE FRET substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • This compound

  • Test compounds

  • DMSO (for compound dilution)

  • Black 96-well or 384-well plates

  • Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair.

Assay Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of this compound in assay buffer to generate a dose-response curve (e.g., 10-point, 3-fold dilutions).

    • Prepare serial dilutions of test compounds in a similar manner.

    • Include a vehicle control (assay buffer with the same final concentration of DMSO as the compound wells).

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant TACE enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

    • Dilute the TACE FRET substrate to its working concentration in assay buffer. The concentration is typically at or below the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Reaction:

    • Add a defined volume of the diluted compounds or controls to the wells of the microplate.

    • Add the diluted TACE enzyme solution to all wells except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the diluted FRET substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate excitation and emission wavelengths. Alternatively, an endpoint reading can be taken after a fixed incubation time.

Data Analysis
  • Calculate the Reaction Rate: For kinetic reads, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve for each well.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

By using this compound as a reference standard in this assay, researchers can validate their assay performance and reliably compare the potency of novel TACE inhibitors.

References

Navigating the Labyrinth of Reproducibility: A Comparative Guide to BMS-566394's Effects

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the experimental data surrounding BMS-566394 reveals a crucial clarification regarding its primary molecular target. While the initial query focused on its role as a c-Met inhibitor, the available scientific literature predominantly identifies this compound as a potent and selective inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TACE (Tumor Necrosis Factor-α Converting Enzyme)[1]. This guide, therefore, shifts its focus to the reproducibility of this compound's effects as an ADAM17 inhibitor, a critical aspect for researchers in drug development. We will also draw comparisons with established c-Met inhibitors to provide a broader context for researchers interested in that pathway.

The challenge of ensuring that experimental results are reproducible across different laboratory settings is a cornerstone of scientific validity. Factors such as subtle variations in experimental protocols, cell line authentication, and reagent quality can lead to significant discrepancies in observed effects. This guide aims to provide a framework for understanding these potential variabilities in the context of this compound and related compounds.

Quantitative Data Summary

Due to the limited publicly available data on direct inter-laboratory reproducibility studies for this compound, this section presents a comparative summary of its in-vitro activity from available sources alongside prominent c-Met inhibitors. This allows for an indirect assessment of its potency, which is a key factor in reproducible experiments.

CompoundPrimary Target(s)IC50 (nM)Cell Line/Assay ConditionsReference
This compound ADAM17 (TACE) Data not publicly available in searched articlesNot specified in searched articles[1]
BMS-794833c-Met, VEGFR2, Ron, Axl, Flt31.7 (c-Met), 15 (VEGFR2)Enzyme assay[2]
39GTL-16 gastric carcinoma cells[2]
Crizotinibc-Met, ALK, ROS1Not specifiedNot specified[3]
Cabozantinibc-Met, VEGFR2, RET, KIT, AXL, Tie2, FLT31.3 (c-Met), 0.035 (VEGFR2)Enzyme assay[4]
Tivantinibc-Met (non-ATP competitive)355 (Ki, µM)Cell-free assay[4]

Note: The lack of publicly available IC50 values for this compound in the searched literature highlights a significant gap in the data needed for a thorough reproducibility assessment.

Experimental Protocols

To facilitate the replication of studies and encourage standardized methodologies, detailed experimental protocols are essential. Below are representative protocols for assessing the activity of enzyme inhibitors like this compound and c-Met inhibitors.

Protocol 1: In-vitro Enzyme Inhibition Assay (General)
  • Enzyme and Substrate Preparation:

    • Recombinant human ADAM17 or c-Met kinase domain is expressed and purified.

    • A fluorescently labeled peptide substrate specific to the enzyme is synthesized.

  • Inhibitor Preparation:

    • This compound or the c-Met inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial dilutions of the inhibitor are prepared in assay buffer.

  • Assay Procedure:

    • The enzyme, substrate, and varying concentrations of the inhibitor are combined in a 96- or 384-well plate.

    • The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

    • The reaction is stopped, and the fluorescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Phosphorylation Assay (for Receptor Tyrosine Kinases like c-Met)
  • Cell Culture:

    • A cancer cell line with known c-Met expression (e.g., GTL-16) is cultured to 70-80% confluency.

  • Treatment:

    • Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

    • Cells are pre-treated with various concentrations of the c-Met inhibitor for a specified time.

    • Cells are then stimulated with the c-Met ligand, Hepatocyte Growth Factor (HGF), to induce receptor phosphorylation.

  • Lysis and Protein Quantification:

    • Cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).

  • Western Blotting or ELISA:

    • Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

    • Alternatively, a sandwich ELISA can be used to quantify p-c-Met levels.

  • Data Analysis:

    • The ratio of p-c-Met to total c-Met is calculated to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the ADAM17 and c-Met signaling pathways and a typical experimental workflow.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Pro-TNFa Pro-TNFa ADAM17 ADAM17 Pro-TNFa->ADAM17 Cleavage Soluble TNFa Soluble TNFa ADAM17->Soluble TNFa Release TNFR TNFR Soluble TNFa->TNFR Binding Inflammation Inflammation TNFR->Inflammation Apoptosis Apoptosis TNFR->Apoptosis BMS566394 BMS566394 BMS566394->ADAM17 Inhibition

Caption: ADAM17 signaling pathway and the inhibitory action of this compound.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling HGF HGF cMet cMet HGF->cMet Binding & Dimerization PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activation STAT STAT Pathway cMet->STAT Activation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation RAS_MAPK->Proliferation Motility Motility STAT->Motility cMet_Inhibitor c-Met Inhibitor cMet_Inhibitor->cMet Inhibition Experimental_Workflow cluster_invitro In-vitro Assessment cluster_invivo In-vivo Assessment cluster_reproducibility Reproducibility Check Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Cell_Assay Cell-Based Assay (e.g., Phosphorylation) Enzyme_Assay->Cell_Assay Xenograft_Model Tumor Xenograft Model Enzyme_Assay->Xenograft_Model Candidate Selection Toxicity_Study Toxicity & PK/PD Studies Xenograft_Model->Toxicity_Study Interlab_Study Inter-laboratory Study (Standardized Protocol) Xenograft_Model->Interlab_Study Data_Analysis Statistical Analysis of Variability Interlab_Study->Data_Analysis

References

Statistical analysis of data from BMS-566394 comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a statistical and mechanistic comparison of BMS-566394, a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ADAM17 inhibition.

Data Presentation: Performance Metrics of ADAM17 Inhibitors

The following tables summarize the in vitro activity of this compound and a comparable ADAM17 inhibitor, TMI-1. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparisons should be interpreted with caution.

Table 1: In Vitro Inhibition of ADAM17/TACE by this compound

CompoundAssay SystemTarget Cell/EnzymeKey ParameterResult
This compoundPurified NK cells stimulated with IL-12 and IL-18Natural Killer (NK) CellsInhibition of CD16 sheddingSignificant restoration of CD16 surface expression at 10 µM
This compoundPurified NK cells stimulated with IL-12 and IL-18Natural Killer (NK) CellsInhibition of CD62L sheddingMaintained CD62L expression on CD56bright and CD56dim NK cells at 10 µM

Table 2: In Vitro Potency of TMI-1 against ADAM17 and other Metalloproteinases

CompoundTarget EnzymeIC50 (nM)
TMI-1ADAM17 (TACE)8.4
TMI-1MMP-16.6
TMI-1MMP-24.7
TMI-1MMP-726
TMI-1MMP-912
TMI-1MMP-133
TMI-1MMP-1426

Experimental Protocols

Inhibition of CD16 and CD62L Shedding from Natural Killer (NK) Cells

Objective: To determine the efficacy of this compound in preventing the activation-induced shedding of CD16 and CD62L from the surface of primary human NK cells.

Methodology:

  • NK Cell Isolation: Purify primary human NK cells from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors using negative selection magnetic beads.

  • Cell Culture and Stimulation:

    • Culture the purified NK cells overnight in complete RPMI-1640 medium.

    • For stimulation, incubate the NK cells with a combination of recombinant human Interleukin-12 (IL-12) and Interleukin-18 (IL-18).

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the NK cells with a final concentration of 10 µM this compound (or vehicle control) concurrently with cytokine stimulation.

  • Flow Cytometry Analysis:

    • After overnight incubation, harvest the NK cells and wash them with FACS buffer (PBS containing 2% FBS).

    • Stain the cells with fluorochrome-conjugated monoclonal antibodies specific for human CD16, CD56, and CD62L.

    • Acquire data on a flow cytometer.

    • Analyze the data by gating on CD56+ NK cells and quantifying the Mean Fluorescence Intensity (MFI) and percentage of positive cells for CD16 and CD62L.

TNF-α Release Assay (General Protocol)

Objective: To quantify the inhibition of TNF-α release from stimulated immune cells by an ADAM17 inhibitor.

Methodology:

  • Cell Culture: Culture a suitable monocytic cell line (e.g., THP-1) or primary human monocytes in appropriate culture medium.

  • Cell Stimulation:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the ADAM17 inhibitor (e.g., this compound) or vehicle control for a specified period (e.g., 1 hour).

    • Stimulate the cells with Lipopolysaccharide (LPS) to induce TNF-α production and release.

  • Sample Collection: After a defined incubation period (e.g., 4-6 hours), centrifuge the plate and collect the cell-free supernatant.

  • ELISA for TNF-α:

    • Quantify the concentration of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

    • Briefly, add the supernatants to a 96-well plate pre-coated with a capture antibody for human TNF-α.

    • Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).

    • After another incubation and wash step, add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the vehicle-treated control. Determine the IC50 value by non-linear regression analysis.

Mandatory Visualization

ADAM17 Signaling Pathway in Immune Cells

The following diagram illustrates the central role of ADAM17 in the shedding of various cell surface proteins on immune cells, a process that can be inhibited by this compound.

ADAM17_Signaling_Pathway cluster_cell Immune Cell Membrane cluster_extracellular Extracellular Space pro_TNF pro-TNF-α ADAM17 ADAM17 (TACE) pro_TNF->ADAM17 Substrate sTNF Soluble TNF-α ADAM17->sTNF Cleavage sCD16 Soluble CD16 ADAM17->sCD16 Shedding sCD62L Soluble CD62L ADAM17->sCD62L sTNFR Soluble TNF Receptor ADAM17->sTNFR sIL6R Soluble IL-6 Receptor ADAM17->sIL6R CD16 CD16 CD16->ADAM17 CD62L CD62L CD62L->ADAM17 TNFR TNF Receptor TNFR->ADAM17 IL6R IL-6 Receptor IL6R->ADAM17 TNFR_target Target Cell TNF Receptor sTNF->TNFR_target Binds BMS566394 This compound BMS566394->ADAM17 Inhibits Inflammation Inflammatory Signaling TNFR_target->Inflammation Initiates

Caption: ADAM17-mediated shedding and its inhibition by this compound.

Experimental Workflow for Assessing ADAM17 Inhibition

The following workflow outlines the key steps in evaluating the efficacy of an ADAM17 inhibitor on NK cell surface marker shedding.

Experimental_Workflow start Start: Isolate Human NK Cells culture Culture NK cells overnight start->culture split Split into Control and Treatment Groups culture->split control Vehicle Control (DMSO) split->control Group 1 treatment This compound (10 µM) split->treatment Group 2 stimulate_control Stimulate with IL-12 + IL-18 control->stimulate_control stimulate_treatment Stimulate with IL-12 + IL-18 treatment->stimulate_treatment incubate Incubate overnight stimulate_control->incubate stimulate_treatment->incubate stain Stain with fluorescent antibodies (anti-CD16, anti-CD62L, anti-CD56) incubate->stain flow Acquire data on Flow Cytometer stain->flow analyze Analyze Data: - Gate on NK cells (CD56+) - Measure MFI of CD16 & CD62L flow->analyze end End: Compare shedding between groups analyze->end

Caption: Workflow for evaluating ADAM17 inhibitor effect on NK cells.

The Case for Precision: Why Choose BMS-566394 Over Broader Spectrum MMP Inhibitors?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an inhibitor can profoundly impact experimental outcomes and therapeutic potential. While broad-spectrum matrix metalloproteinase (MMP) inhibitors were once a major focus of drug development, their clinical utility has been hampered by a lack of efficacy and significant side effects. This has paved the way for highly selective inhibitors like BMS-566394, which targets a specific metalloproteinase, ADAM17 (also known as TACE), offering a more nuanced and potentially safer therapeutic strategy.

This guide provides an objective comparison of the selective ADAM17 inhibitor this compound with broad-spectrum MMP inhibitors, supported by experimental data and detailed methodologies. We will explore the critical differences in their inhibitory profiles, the distinct signaling pathways they modulate, and the compelling reasons for choosing a targeted approach.

The Pitfalls of Broad-Spectrum MMP Inhibition

Matrix metalloproteinases are a family of over 20 zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). While their dysregulation is implicated in diseases like cancer and arthritis, individual MMPs can have both beneficial and detrimental roles. Early drug development efforts focused on broad-spectrum MMP inhibitors, such as Batimastat and Marimastat, which were designed to inhibit multiple MMPs simultaneously.

However, this lack of specificity proved to be a significant downfall. Clinical trials with these broad-spectrum inhibitors were largely unsuccessful, plagued by a lack of efficacy and severe side effects, most notably musculoskeletal syndrome (MSS), characterized by joint and muscle pain. This is now understood to be a consequence of inhibiting MMPs that have protective physiological functions.

The Rise of Selectivity: Targeting ADAM17 with this compound

This compound is a potent and selective inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 is a key sheddase responsible for the release of the pro-inflammatory cytokine TNF-α from the cell surface. By selectively inhibiting ADAM17, this compound can effectively reduce the levels of soluble TNF-α, a central mediator of inflammation, without the widespread, off-target effects associated with broad-spectrum MMP inhibitors.

Quantitative Comparison of Inhibitor Potency

Target EnzymeBatimastat IC50 (nM)Marimastat IC50 (nM)Representative Selective TACE Inhibitor (Compound 49) IC50 (nM)
ADAM17 (TACE) Data not readily availableData not readily available1
MMP-135>10,000
MMP-246>10,000
MMP-320>1000>10,000
MMP-7613>10,000
MMP-8Data not readily available8>10,000
MMP-943>10,000
MMP-13Data not readily available4>10,000
MMP-14Data not readily available9>10,000

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

As the table demonstrates, broad-spectrum inhibitors potently inhibit a wide range of MMPs. In contrast, a selective TACE inhibitor demonstrates high potency against its intended target (ADAM17) with significantly lower or no activity against various MMPs, thereby minimizing off-target effects.

Signaling Pathways: A Targeted Strike vs. Collateral Damage

The rationale for choosing a selective inhibitor becomes clearer when examining the downstream signaling consequences.

Broad-Spectrum MMP Inhibition

Broad-spectrum MMP inhibitors indiscriminately block the activity of multiple MMPs, leading to widespread disruption of ECM remodeling and cellular signaling. This can interfere with essential physiological processes such as wound healing, immune responses, and tissue homeostasis.

Broad_Spectrum_MMP_Inhibition cluster_inhibitor Broad-Spectrum MMP Inhibitor cluster_targets Multiple MMPs cluster_effects Downstream Effects inhibitor Batimastat / Marimastat MMP1 MMP-1 inhibitor->MMP1 MMP2 MMP-2 inhibitor->MMP2 MMP9 MMP-9 inhibitor->MMP9 MMP_other Other MMPs inhibitor->MMP_other SideEffects Musculoskeletal Syndrome & Other Toxicities inhibitor->SideEffects ECM Widespread ECM Degradation Inhibition MMP1->ECM Signaling Disruption of Multiple Signaling Pathways MMP1->Signaling MMP2->ECM MMP2->Signaling MMP9->ECM MMP9->Signaling MMP_other->ECM MMP_other->Signaling Physiology Interference with Normal Physiological Processes ECM->Physiology Signaling->Physiology

Caption: Broad-spectrum MMP inhibitors block multiple MMPs, leading to widespread and often undesirable downstream effects.

Selective ADAM17 Inhibition with this compound

In contrast, this compound's targeted inhibition of ADAM17 focuses on a specific, well-defined signaling pathway: the shedding of TNF-α. This precise action allows for the modulation of a key inflammatory cytokine without causing broad disruption to the ECM and other cellular processes.

Selective_ADAM17_Inhibition cluster_inhibitor Selective Inhibitor cluster_target Specific Target cluster_pathway Targeted Signaling Pathway BMS566394 This compound ADAM17 ADAM17 (TACE) BMS566394->ADAM17 proTNF Membrane-bound pro-TNF-α ADAM17->proTNF Cleavage solubleTNF Soluble TNF-α proTNF->solubleTNF inflammation Pro-inflammatory Signaling solubleTNF->inflammation

Caption: this compound selectively inhibits ADAM17, precisely blocking the release of soluble TNF-α and its pro-inflammatory signaling.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of inhibitor characterization. The following is a generalized protocol for a fluorogenic substrate assay, which is commonly used to determine the potency and selectivity of metalloproteinase inhibitors.

General Fluorogenic Substrate Assay for Metalloproteinase Inhibition

Objective: To determine the IC50 value of an inhibitor against a specific metalloproteinase.

Materials:

  • Recombinant human metalloproteinase (e.g., ADAM17, MMP-1, MMP-2, etc.)

  • Fluorogenic peptide substrate specific for the enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test inhibitor (e.g., this compound) and control inhibitor (e.g., Batimastat)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the recombinant enzyme to the desired working concentration in assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and control inhibitor in assay buffer.

  • Reaction Setup:

    • To each well of the 96-well plate, add a fixed volume of the enzyme solution.

    • Add the serially diluted inhibitor solutions to the respective wells. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow: Comparing Selective and Broad-Spectrum Inhibitors

A systematic workflow is essential for a comprehensive comparison of inhibitor profiles.

Experimental_Workflow start Start: Select Inhibitors (Selective vs. Broad-Spectrum) panel Define Target Panel (e.g., ADAM17, MMP-1, -2, -3, -9, -13) start->panel assay Perform Fluorogenic Inhibition Assays for each Inhibitor against each Enzyme in the Panel panel->assay downstream Assess Downstream Cellular Effects (e.g., TNF-α release, ECM degradation) panel->downstream ic50 Calculate IC50 Values for each Inhibitor-Enzyme Pair assay->ic50 selectivity Determine Selectivity Profile: Compare IC50 values across the enzyme panel ic50->selectivity compare Compare In Vitro and Cellular Data to Evaluate Potency, Selectivity, and Functional Consequences selectivity->compare downstream->compare end Conclusion: Rationale for Choosing Selective Inhibitor compare->end

Caption: A systematic workflow for comparing the selectivity and functional effects of different classes of metalloproteinase inhibitors.

Conclusion: The Strategic Advantage of Precision

The era of "one-size-fits-all" broad-spectrum MMP inhibition in drug development has largely given way to a more targeted and intelligent approach. The clinical failures of early MMP inhibitors have underscored the importance of understanding the specific roles of individual metalloproteinases in disease pathology.

This compound exemplifies the modern strategy of selective inhibition. By precisely targeting ADAM17, it offers the potential to modulate a key inflammatory pathway with a significantly reduced risk of the off-target effects that plagued its broad-spectrum predecessors. For researchers and drug developers, choosing a selective inhibitor like this compound is not just a matter of improved safety, but a more strategic and scientifically-driven approach to therapeutic intervention. This precision allows for the dissection of specific biological pathways and holds greater promise for the development of effective and well-tolerated therapies.

Correlating In Vitro and In Vivo Efficacy of BMS-566394: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of preclinical data from the laboratory to living models is paramount. This guide provides a comparative analysis of BMS-566394, a potent and selective inhibitor of ADAM17/TACE, with other relevant ADAM17 inhibitors, Apratastat and Aderbasib. By presenting available in vitro and in vivo experimental data, this document aims to facilitate a comprehensive understanding of the pharmacological profiles of these compounds and their potential for clinical translation.

This compound is a potent and selective inhibitor of the A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] This enzyme plays a crucial role in the shedding of various cell surface proteins, most notably the release of the pro-inflammatory cytokine TNF-α. By inhibiting TACE, this compound effectively reduces the production of soluble TNF-α, a key mediator of inflammation.[1] Beyond its impact on TNF-α, this compound has also been shown to modulate the activity of Natural Killer (NK) cells by preventing the shedding of CD16 and CD62L, which can enhance their anti-tumor and immune-stimulatory functions.[1]

This guide will delve into the available preclinical data for this compound and compare it with two other notable TACE/ADAM17 inhibitors: Apratastat (TMI-005), a dual inhibitor of TACE and matrix metalloproteinases (MMPs), and Aderbasib (INCB7839), a dual inhibitor of ADAM10 and ADAM17.

In Vitro Potency and Selectivity

The initial assessment of a drug candidate's potential lies in its in vitro activity and selectivity. The following table summarizes the available data for the enzymatic and cell-based potency of this compound and its comparators.

CompoundTarget(s)In Vitro AssayIC50Reference(s)
This compound ADAM17/TACETNF-α Release (Cell-based)Data Not Available
Apratastat (TMI-005) TACE/MMPsTNF-α Release (in vitro)182 ng/mL[2]
TNF-α Release (ex vivo, endotoxin-stimulated)189 ng/mL[2]
Aderbasib (INCB7839) ADAM10/ADAM17Enzymatic InhibitionLow Nanomolar[3]

In Vivo Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for predicting its in vivo behavior and establishing a dosing regimen for efficacy studies. The table below presents a summary of available pharmacokinetic parameters.

CompoundSpeciesRouteKey Pharmacokinetic ParametersReference(s)
This compound Rat, MouseOralData Not Available
Apratastat (TMI-005) HumanOralWell-tolerated in single and multiple doses.[2]
Aderbasib (INCB7839) MouseIntraperitoneal50 mg/kg, 5 days per week[3]

Note: Detailed preclinical pharmacokinetic data for this compound and its comparators, such as Cmax, AUC, half-life, and oral bioavailability, are not extensively reported in the public domain. One study on a different Bristol-Myers Squibb compound, BMS-562086, demonstrated oral bioavailability of 40.1% in rats.[4]

In Vivo Efficacy

The ultimate test of a drug candidate's preclinical potential is its efficacy in relevant animal models of disease. This section compares the in vivo activity of this compound, Apratastat, and Aderbasib in models of inflammation and cancer.

| Compound | Animal Model | Disease | Dosing Regimen | Key Efficacy Results | Reference(s) | |---|---|---|---|---| | This compound | Mouse | Western Diet-Associated Colon Cancer | Data Not Available | Reduced EGFR signals in adenomas and inhibited intestinal tumor multiplicity. | | | Apratastat (TMI-005) | Rat | Adjuvant-Induced Arthritis | 1, 10, or 30 mg/kg b.i.d. (oral) for 10 days | Significantly reduced disease severity scores. |[2] | | | Rat | Collagen-Induced Arthritis | ≥10 mg/kg b.i.d. (oral) for 17 days | Effective in reducing disease severity. |[2] | | Aderbasib (INCB7839) | Mouse | Pediatric Glioblastoma Xenograft | 50 mg/kg (intraperitoneal), 5 days/week | Robustly inhibited tumor growth. |[3] | | | Mouse | HER2+ Breast Cancer Xenograft (with trastuzumab) | Data Not Available | Showed promising clinical activity in heavily pretreated, refractory patients. |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.

In Vitro TACE Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of TACE, which is responsible for releasing soluble TNF-α.

  • Enzyme and Substrate: Recombinant human TACE and a fluorogenic peptide substrate are used.

  • Incubation: The enzyme, substrate, and varying concentrations of the test compound are incubated together in a suitable buffer.

  • Detection: The cleavage of the fluorogenic substrate by TACE results in an increase in fluorescence, which is measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Rat Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model of rheumatoid arthritis.[6][7][8]

  • Induction of Arthritis: Male Lewis or Wistar rats are immunized with an emulsion of bovine or chicken type II collagen and Freund's adjuvant, typically administered via intradermal injection at the base of the tail.[6][7] A booster immunization is often given 7 days later.[7]

  • Treatment: Oral administration of the test compound or vehicle control typically begins at the onset of clinical signs of arthritis or prophylactically before disease induction.

  • Efficacy Evaluation: Disease severity is assessed regularly by scoring paw swelling, erythema, and joint mobility.[8] At the end of the study, histological analysis of the joints is performed to evaluate inflammation, pannus formation, cartilage damage, and bone erosion.[8]

Human Tumor Xenograft Mouse Model

This model is used to evaluate the anti-cancer efficacy of a compound on human tumors grown in immunodeficient mice.[9][10][11][12][13]

  • Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NSG mice).[12][13]

  • Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and route (e.g., oral, intraperitoneal).

  • Efficacy Evaluation: Tumor volume is measured regularly with calipers.[12] At the end of the study, tumors are excised and weighed. Further analysis may include immunohistochemistry to assess biomarkers of drug activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

Signaling_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-alpha TACE ADAM17/TACE pro-TNF-alpha->TACE Substrate Soluble TNF-alpha Soluble TNF-alpha TACE->Soluble TNF-alpha Cleavage BMS566394 This compound BMS566394->TACE Inhibition Inflammation Inflammation Soluble TNF-alpha->Inflammation Drives

Caption: Mechanism of action of this compound in inhibiting TNF-α production.

In_Vivo_Workflow cluster_arthritis Collagen-Induced Arthritis Model cluster_cancer Tumor Xenograft Model A1 Immunize Rats with Collagen & Adjuvant A2 Monitor for Arthritis (Paw Swelling, Scoring) A1->A2 A3 Treat with this compound or Vehicle (Oral) A2->A3 A4 Assess Efficacy: - Clinical Scores - Histopathology A3->A4 B1 Implant Human Tumor Cells in Mice B2 Allow Tumors to Grow B1->B2 B3 Treat with this compound or Vehicle B2->B3 B4 Measure Tumor Volume B3->B4

Caption: Experimental workflows for in vivo efficacy studies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of BMS-566394

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount for laboratory safety and environmental responsibility. This document outlines the essential procedures for the proper disposal of BMS-566394, a potent and selective inhibitor of TNF-α converting enzyme (TACE).[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on established best practices for the disposal of hazardous chemical waste.[3]

Core Principles of Chemical Waste Disposal

The disposal of this compound must adhere to fundamental safety and environmental regulations. Key principles include:

  • Waste Minimization : Strive to minimize the generation of hazardous waste whenever possible.

  • Segregation : All waste containing this compound must be collected and stored separately from non-hazardous waste to prevent unintended reactions.[3]

  • Proper Labeling : Waste containers must be clearly and accurately labeled with their complete contents.[3]

  • Container Integrity : Use waste containers that are in good condition, compatible with the chemical waste, and are kept securely closed.[3]

  • Regulatory Compliance : All disposal procedures must comply with local, state, and federal regulations governing hazardous waste.

Quantitative Data for Hazardous Waste Handling

The following table provides a quick reference for key quantitative parameters in handling and disposing of hazardous chemical waste.

ParameterGuidelineRationale
Container Fill VolumeDo not exceed 90% of the container's total capacity.Prevents spills and allows for vapor expansion.[3]
Acute Hazardous Waste Container RinsingTriple rinse with a solvent capable of removing the residue. Each rinse should use a solvent volume of approximately 5% of the container.Ensures the removal of acutely hazardous residues.[3]

Detailed Disposal Procedures

The following step-by-step protocol should be followed for the safe disposal of this compound and associated contaminated materials.

Experimental Protocol: Waste Disposal Workflow
  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound. This includes the neat compound, contaminated solvents, reaction byproducts, and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).

    • Segregate this compound waste from other chemical waste streams to avoid potential cross-reactivity.[3]

  • Container Selection and Labeling :

    • Select a waste container that is chemically compatible with this compound and any solvents used.

    • The container must be in good condition and have a secure, tight-fitting lid.[3]

    • Clearly label the container with the words "Hazardous Waste" and a comprehensive list of its contents, including the full chemical name "this compound" and its approximate concentration.[3]

  • Waste Accumulation and Storage :

    • Always conduct the transfer of waste in a well-ventilated area, such as a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

    • Keep the waste container securely capped at all times, except when adding waste.[3]

    • Store the waste container in a designated and properly labeled satellite accumulation area that provides secondary containment to mitigate spills.[3]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[3]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Accumulation cluster_2 Disposal A Identify this compound Waste (neat compound, solutions, contaminated items) B Select & Label Compatible Waste Container A->B C Transfer Waste in Fume Hood (with appropriate PPE) B->C D Securely Cap & Store Container in Designated Satellite Area C->D E Contact EH&S for Pickup D->E DO NOT dispose in regular trash or drain F Proper Disposal by Authorized Personnel E->F

Caption: Workflow for the proper disposal of this compound.

For any further questions or in case of exposure, consult your institution's safety protocols and contact your EH&S department.

References

Safeguarding Researchers: A Comprehensive Guide to Handling BMS-566394

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides essential safety and logistical information for the handling and disposal of BMS-566394, a potent and selective TACE (TNF-α converting enzyme) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on best practices for handling potent, small-molecule inhibitors and research chemicals with unknown hazard profiles. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Assessment and Engineering Controls

  • Primary Engineering Control: All handling of powdered this compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

  • Secondary Controls: Maintain negative pressure in the laboratory where the compound is handled to prevent cross-contamination. Ensure easy access to an eyewash station and safety shower.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various procedures involving this compound.

Procedure Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing of Powder - Double nitrile gloves- Disposable lab coat- Safety goggles- Face shield- N95 or higher-rated respirator
Solubilization - Double nitrile gloves- Disposable lab coat- Safety goggles
Use in Experiments - Nitrile gloves- Lab coat- Safety glasses with side shields
Waste Disposal - Double nitrile gloves- Disposable lab coat- Safety goggles

Step-by-Step Handling and Operational Plan

3.1. Receiving and Storage

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (see table above) before opening the shipping container.

  • Verify the container label matches the product ordered.

  • Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Follow supplier recommendations for storage temperature (typically -20°C for long-term storage).

3.2. Weighing and Solubilization

  • Perform all weighing operations within a chemical fume hood or powder containment hood.

  • Wear the specified PPE for handling powder.

  • Use dedicated spatulas and weigh boats. Decontaminate reusable equipment immediately after use.

  • To minimize aerosolization, add the solvent to the vial containing the powdered compound slowly.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

3.3. Experimental Use

  • When using solutions of this compound, wear the appropriate PPE for handling liquids.

  • Conduct all experimental procedures in a manner that minimizes the generation of aerosols.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weigh boats, and pipette tips, in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all unused solutions and contaminated liquids in a sealed, leak-proof hazardous waste container. Do not dispose of any liquid waste down the drain.

  • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

  • Decontamination: Decontaminate all work surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash. Collect all cleaning materials as hazardous waste.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

BMS566394_Workflow cluster_prep Preparation and Handling cluster_disposal Waste Management Receiving Receiving and Storage Weighing Weighing (in Fume Hood) Receiving->Weighing Solubilization Solubilization Weighing->Solubilization Experiment Experimental Use Solubilization->Experiment SolidWaste Solid Waste Collection Experiment->SolidWaste Contaminated Disposables LiquidWaste Liquid Waste Collection Experiment->LiquidWaste Unused Solutions Decontamination Decontamination Experiment->Decontamination EHS_Pickup EHS Waste Pickup SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup Decontamination->SolidWaste Cleaning Materials

Caption: Workflow for the safe handling and disposal of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。